2,3-Dimethylpentanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73707. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHKXQAJUVXBDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022213 | |
| Record name | 2,3-Dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32749-94-3 | |
| Record name | 2,3-Dimethylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32749-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeraldehyde, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032749943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylpentanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethylpentanal. The information presented is intended to support research, development, and quality control activities where this compound is utilized.
Summary of Physical Properties
This compound is an organic compound with the chemical formula C7H14O.[1][2][3][4] A summary of its key physical properties is provided in the table below.
| Physical Property | Value |
| Molecular Formula | C7H14O[1][2][3][4] |
| Molecular Weight | 114.19 g/mol [5][6][7] |
| Boiling Point | 134.5 °C at 760 mmHg[1] |
| Melting Point | Not available |
| Density | 0.803 g/mL[1] |
| Refractive Index | 1.401[1] |
| Solubility | Limited solubility in water; soluble in many organic solvents[5] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is essential for the characterization and application of chemical compounds. The following sections outline standard experimental methodologies applicable to this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For small quantities of this compound, a micro-boiling point method is suitable.[9]
Micro-Boiling Point Method:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a fusion tube.[10]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[10]
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[10]
-
Observation: As the sample is heated, a stream of bubbles will emerge from the capillary tube.[11] The heat is then removed.
-
Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.[11]
Density is the mass of a substance per unit volume.[12] It is a fundamental physical property that can be determined by measuring the mass and volume of a sample.[13]
Procedure:
-
Mass Measurement: A clean, dry volumetric flask or pycnometer is weighed on an analytical balance.[14]
-
Volume Measurement: A known volume of this compound is added to the flask.[13]
-
Final Mass Measurement: The flask containing the liquid is reweighed.[13]
-
Calculation: The mass of the this compound is calculated by subtracting the initial mass of the flask from the final mass. The density is then determined by dividing the mass by the volume.[15]
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property useful for identification and purity assessment.
Procedure using an Abbe Refractometer:
-
Calibration: The instrument is calibrated with a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: The refractive index is read from the scale. The temperature should be recorded as refractive index is temperature-dependent.
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16]
Qualitative Procedure:
-
Solvent Addition: A small, measured amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol).
-
Mixing: The mixture is agitated to promote dissolution.
-
Observation: The solution is observed to determine if the this compound has dissolved completely (soluble), not at all (insoluble), or partially (partially soluble).[17]
Visualization of Property Relationships
The physical properties of a compound are interconnected and influenced by its molecular structure and external conditions. The following diagram illustrates these relationships for this compound.
Caption: Logical relationships between the molecular structure and physical properties of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound | 32749-94-3 | Benchchem [benchchem.com]
- 6. This compound | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. uoanbar.edu.iq [uoanbar.edu.iq]
- 13. Experiment 1 The Densities Of Liquids And Solids [planetorganic.ca]
- 14. scribd.com [scribd.com]
- 15. homesciencetools.com [homesciencetools.com]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. education.com [education.com]
2,3-Dimethylpentanal CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,3-Dimethylpentanal, a chiral aldehyde with applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document outlines its chemical properties, spectroscopic data, synthesis protocols, and safety information.
Chemical Identity and Properties
This compound is an organic compound characterized by a five-carbon chain with methyl groups at positions 2 and 3, and an aldehyde functional group.
The presence of two chiral centers at carbons 2 and 3 means that this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Density | 0.8225 g/cm³ (estimate) | |
| Boiling Point | 143.73 °C (estimate) | |
| Flash Point | 58.3 °C | |
| Vapor Pressure | 8.08 mmHg at 25°C | |
| Refractive Index | 1.4108 (estimate) | |
| XLogP3-AA | 2.1 | |
| Kovats Retention Index | 1258 (Standard polar column) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Information | Source(s) |
| ¹H NMR | Data available for structural elucidation and stereochemical analysis. | |
| ¹³C NMR | Data available for confirming atomic connectivity. | [1] |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available in the NIST database. | [2] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectra are available in the NIST database. | [2] |
Synthesis of this compound
A common laboratory and industrial synthesis of this compound involves a multi-step process starting from 3-methyl-2-pentanone. The overall yield for this process is reported to be in the range of 40-70%.[3]
Experimental Protocol: Synthesis via Darzens Condensation
This protocol is based on the method described in patent CN101525279A.[3]
Step 1: Darzens Condensation to form Epoxy Carboxylate
-
To a 1-liter flask equipped with a mechanical stirrer, thermometer, and a solid feed hopper, add 90g (0.9 mol) of 3-methyl-2-pentanone, 108.5g (1 mol) of methyl chloroacetate, and 100 mL of toluene.
-
Cool the reaction mixture to -20 °C.
-
Slowly add 64.8g (1.2 mol) of sodium methylate over approximately 3 hours, maintaining the reaction temperature at around -15 °C.
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
Step 2: Saponification
-
Prepare a solution of 72g of sodium hydroxide in 400 mL of methanol.
-
Add the sodium hydroxide solution dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours to facilitate saponification.
Step 3: Acidification and Decarboxylation
-
Remove the methanol under reduced pressure (20 KPa).
-
Add 300 mL of cold water to the residue and stir for 5 minutes. Let the mixture stand for 30 minutes to allow for phase separation.
-
Separate the toluene layer. Acidify the aqueous layer to a pH of 1-2 using concentrated hydrochloric acid.
-
Extract the aqueous layer three times with 240 mL of methyl tertiary butyl ether (MTBE).
-
Combine the organic extracts and add 0.9g of copper powder.
-
Remove the solvent by distillation.
Step 4: Purification
-
Purify the crude product by vacuum distillation (5 KPa), collecting the fraction at 72-75 °C to yield this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The aldehyde functional group in this compound dictates its chemical reactivity.
-
Oxidation: It can be oxidized to form 2,3-dimethylpentanoic acid using common oxidizing agents.
-
Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2,3-dimethylpentanol.
Application in Drug Development
This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals. One notable application is in the synthesis of Mebutizide , a thiazide diuretic. The structural backbone of this compound is incorporated into the final drug molecule, highlighting its importance in accessing complex chemical architectures for drug discovery and development.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It may also cause an allergic skin reaction.
GHS Hazard Information
-
H226: Flammable liquid and vapor.
-
H317: May cause an allergic skin reaction.
Standard laboratory safety precautions should be followed when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding sources of ignition.
References
Synthesis of 2,3-Dimethylpentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable and efficient two-step method for the synthesis of 2,3-dimethylpentanal from simple, readily available precursors. The described methodology is well-suited for laboratory-scale preparation and offers good control over the final product. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, commencing with the formation of the precursor alcohol, 2,3-dimethylpentan-1-ol, via a Grignard reaction. This is followed by the selective oxidation of the primary alcohol to the desired aldehyde using a Swern oxidation. This route is advantageous due to the high yields and the mild reaction conditions of the Swern oxidation, which minimizes the risk of over-oxidation to the corresponding carboxylic acid.
The overall synthetic pathway is as follows:
An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylpentanal, a chiral aldehyde with significant applications in the fragrance and pharmaceutical industries, possesses a molecular structure characterized by two stereogenic centers. This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their stereochemical relationships, and presents a summary of their physical and spectroscopic properties. Furthermore, it outlines established and theoretical experimental protocols for the stereoselective synthesis and chromatographic separation of these isomers, offering valuable insights for researchers engaged in asymmetric synthesis and the development of chiral compounds.
Introduction to the Chirality of this compound
This compound is a seven-carbon branched-chain aldehyde. The presence of two chiral centers at the C2 and C3 positions of the pentanal backbone gives rise to stereoisomerism. The four possible stereoisomers are:
-
(2R,3R)-2,3-Dimethylpentanal
-
(2S,3S)-2,3-Dimethylpentanal
-
(2R,3S)-2,3-Dimethylpentanal
-
(2S,3R)-2,3-Dimethylpentanal
These stereoisomers exist as two pairs of enantiomers:
-
Enantiomeric Pair 1: (2R,3R) and (2S,3S)
-
Enantiomeric Pair 2: (2R,3S) and (2S,3R)
The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. For instance, (2R,3R)-2,3-dimethylpentanal and (2R,3S)-2,3-dimethylpentanal are diastereomers. The distinct three-dimensional arrangement of the methyl and ethyl groups around the chiral centers results in unique chemical and physical properties for each stereoisomer, which is of particular importance in drug development where the physiological activity of enantiomers can differ significantly.
Physicochemical and Spectroscopic Data of this compound Stereoisomers
While specific quantitative data for each individual stereoisomer is not extensively available in the public domain, the following table summarizes the known properties of this compound, which are generally representative of a mixture of stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| CAS Number (unspecified stereochemistry) | 32749-94-3 | [1][3] |
| CAS Number for (2R,3R)-2,3-dimethylpentanal | 86290-35-9 | [2] |
| Boiling Point | Not available for individual stereoisomers | |
| Density | Not available for individual stereoisomers | |
| Specific Rotation | Not available for individual stereoisomers | |
| 1H NMR (mixture of diastereomers) | See discussion below | [4] |
| 13C NMR ((2R,3R) isomer) | Data available in PubChem | [2] |
¹H NMR Spectroscopic Data for a Mixture of Diastereomers:
The ¹H NMR spectrum of a mixture of this compound diastereomers shows distinct signals for each isomer.[4] Key diagnostic signals include the aldehyde protons, which appear as doublets at approximately 9.69 ppm and 9.66 ppm, corresponding to the two different diastereomers.[4] The differing chemical environments of the protons in each diastereomer lead to this separation of signals.[4]
Experimental Protocols
General Synthesis of this compound (Racemic Mixture)
A common method for the synthesis of this compound involves the Darzens condensation.
Reaction Scheme:
Experimental Workflow:
Figure 1: General workflow for the synthesis of racemic this compound.
Protocol:
-
Condensation: To a cooled solution (-10 °C) of 3-methyl-2-pentanone and an α-haloacetate (e.g., methyl chloroacetate) in a suitable solvent, a strong base such as sodium methoxide is added portion-wise while maintaining the low temperature. The reaction mixture is stirred for several hours to facilitate the Darzens condensation, forming an epoxycarboxylate intermediate.
-
Saponification, Acidification, and Decarboxylation: The epoxycarboxylate is then saponified using a solution of sodium hydroxide in methanol. Subsequent acidification and heating of the reaction mixture leads to decarboxylation, yielding the final product, this compound.
-
Purification: The crude product is then purified using standard techniques such as distillation.
Stereoselective Synthesis (Theoretical Approach)
The stereoselective synthesis of a specific stereoisomer of this compound can be envisioned using a chiral auxiliary-based approach.
Logical Relationship for Stereoselective Synthesis:
Figure 2: Logical flow for a chiral auxiliary-based synthesis of this compound.
Conceptual Protocol:
-
Formation of Chiral Enolate: A chiral auxiliary, such as an Evans oxazolidinone, is first acylated with pentanoyl chloride. Treatment of the resulting imide with a suitable base (e.g., lithium diisopropylamide) generates a chiral enolate.
-
Diastereoselective Aldol Reaction: The chiral enolate is then reacted with propanal at low temperature. The steric hindrance provided by the chiral auxiliary directs the attack of the enolate on a specific face of the aldehyde, leading to the formation of a diastereomerically enriched aldol adduct.
-
Modification and Auxiliary Removal: The hydroxyl group of the aldol adduct is then protected, and the chiral auxiliary is cleaved. The resulting intermediate is subsequently modified to introduce the second methyl group and oxidize the primary alcohol to the aldehyde, yielding the desired stereoisomer of this compound.
Chiral Separation of Stereoisomers
The separation of the stereoisomers of this compound can be achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow for Chiral HPLC Separation:
Figure 3: Workflow for the chiral HPLC separation of this compound stereoisomers.
General HPLC Protocol:
-
Column Selection: A chiral stationary phase (CSP) is crucial for the separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving a wide range of chiral compounds.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this separation.
-
Method Development: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to maximize the resolution between the stereoisomers.
Conclusion
The presence of two chiral centers in this compound results in a fascinating stereochemical landscape with four distinct stereoisomers. While the synthesis of the racemic mixture is straightforward, the preparation of individual stereoisomers requires sophisticated asymmetric synthesis strategies or efficient chiral separation techniques. This guide provides a foundational understanding of the chirality of this compound and outlines the key experimental approaches for its synthesis and separation. Further research to determine the specific physicochemical properties of each stereoisomer will be invaluable for their application in various fields, particularly in the development of new pharmaceuticals and fragrance compounds.
References
The Elusive Aroma: A Technical Guide to 2,3-Dimethylpentanal in Food
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of the branched-chain aldehyde, 2,3-Dimethylpentanal, in food products. This document details its known food sources, likely formation pathways, and the analytical methodologies used for its identification.
Introduction
This compound is a volatile organic compound that belongs to the class of branched-chain aldehydes. These molecules are known to contribute to the complex aroma profiles of various foods. While not as extensively studied as other flavor compounds, understanding the natural occurrence and formation of this compound is crucial for food scientists aiming to tailor sensory characteristics and for researchers investigating the metabolic pathways of food components.
Natural Occurrence in Food
The documented natural presence of this compound in the food supply is limited, with primary evidence pointing to its existence in legumes. Research has identified this compound in soybeans (Glycine max) and mung beans (Vigna radiata).
Quantitative Data
A pivotal study on the aroma compounds of soybeans and mung beans identified the presence of this compound[1]. However, as this compound was not a major volatile constituent, the specific quantitative data is not available in the abstract and the full text of the original study could not be accessed for this review. Therefore, while its presence is confirmed, the exact concentrations in these food items remain to be documented in publicly accessible literature.
| Food Item | Presence of this compound | Concentration (ppm) | Reference |
| Soybeans (Glycine max) | Identified | Not Reported in Abstract | Lee & Shibamoto, 2000 |
| Mung Beans (Vigna radiata) | Identified | Not Reported in Abstract | Lee & Shibamoto, 2000 |
Probable Formation Pathway: The Strecker Degradation of Isoleucine
The most probable route for the formation of this compound in food is through the Strecker degradation of the amino acid L-isoleucine. This non-enzymatic reaction occurs between an amino acid and a dicarbonyl compound, which is typically formed during the Maillard reaction when foods are heated. The process involves the deamination and decarboxylation of the amino acid, resulting in the formation of an aldehyde with one less carbon atom.
The key steps in the Strecker degradation of L-isoleucine to form this compound are:
-
Transamination: The amino group of L-isoleucine is transferred to a dicarbonyl compound.
-
Decarboxylation: The resulting intermediate undergoes decarboxylation.
-
Hydrolysis: The final step is the hydrolysis of the imine to yield this compound.
// Nodes Isoleucine [label="L-Isoleucine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="Dicarbonyl\n(from Maillard Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Schiff Base\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Decarboxylated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Aminoketone + CO₂", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Isoleucine -> Intermediate1 [label="+ Dicarbonyl", color="#34A853"]; Dicarbonyl -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="- CO₂", color="#EA4335"]; Intermediate2 -> Aldehyde [label="+ H₂O (Hydrolysis)", color="#FBBC05"]; Intermediate2 -> Byproducts [style=dashed, color="#5F6368"];
} .dot Figure 1: Probable formation of this compound via Strecker degradation.
Experimental Protocols
The identification and quantification of volatile compounds like this compound in food matrices typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. While the specific protocol from the primary study identifying this compound is unavailable, a general and widely accepted methodology is outlined below.
Representative Experimental Workflow for Volatile Compound Analysis in Legumes
// Nodes SamplePrep [label="Sample Preparation\n(e.g., Grinding of Legumes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Volatile Extraction\n(e.g., Headspace Solid-Phase\nMicroextraction - HS-SPME)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_MS [label="Gas Chromatography-Mass\nSpectrometry (GC-MS) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(Capillary Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Mass Spectrometry Detection\n(Ionization and Mass Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(Peak Identification and Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SamplePrep -> Extraction [color="#34A853"]; Extraction -> GC_MS [color="#34A853"]; GC_MS -> Separation [label="Injection", color="#EA4335"]; Separation -> Detection [label="Elution", color="#EA4335"]; Detection -> DataAnalysis [label="Data Acquisition", color="#FBBC05"]; } .dot Figure 2: A typical workflow for the analysis of volatile compounds in food.
1. Sample Preparation:
-
Legume seeds (e.g., soybeans, mung beans) are finely ground to increase the surface area for efficient extraction of volatile compounds.
2. Extraction of Volatile Compounds:
-
Headspace Solid-Phase Microextraction (HS-SPME): A common technique for extracting volatile and semi-volatile compounds from solid samples.
-
A known quantity of the ground sample is placed in a sealed vial.
-
The vial is gently heated to encourage the release of volatile compounds into the headspace.
-
An SPME fiber coated with a suitable stationary phase is exposed to the headspace for a defined period to adsorb the volatile analytes.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.
-
Gas Chromatography:
-
Column: A capillary column (e.g., DB-Wax or equivalent polar column) is used for the separation of the volatile compounds.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250 °C).
-
-
Mass Spectrometry:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at different m/z values.
-
4. Data Analysis:
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).
-
Quantification: The concentration of the compound can be determined by creating a calibration curve with known concentrations of a pure standard and comparing the peak area of the analyte in the sample to this curve. An internal standard is often used to improve accuracy and precision.
Conclusion
The natural occurrence of this compound in food appears to be sparsely documented, with confirmed identification in soybeans and mung beans. The likely formation pathway is the Strecker degradation of L-isoleucine, particularly in thermally processed foods. Further research is warranted to quantify the concentration of this aldehyde in a wider variety of food products and to fully elucidate the conditions that favor its formation. The standardized analytical workflows centered around GC-MS provide a robust framework for such future investigations. This knowledge will be invaluable for a deeper understanding of food flavor chemistry and for the development of novel food products with tailored sensory profiles.
References
The Enigmatic Aroma of 2,3-Dimethylpentanal: A Technical Guide for Flavor and Fragrance Professionals
An exploration into the chemical properties, synthesis, sensory profile, and biological interactions of 2,3-Dimethylpentanal, a branched aldehyde with significant potential in the flavor and fragrance industry.
Introduction
This compound is a branched-chain aldehyde that contributes to the complex flavor and aroma profiles of various food products and fragrances.[1][2] Its distinct organoleptic properties, though not yet fully characterized in publicly available literature, position it as a molecule of interest for researchers and product developers in the fields of flavor and fragrance chemistry, as well as drug development professionals exploring chemosensory pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, known occurrences, synthesis methodologies, and the broader context of its interaction with olfactory receptors and metabolic pathways. While specific quantitative sensory data for this compound remains elusive in readily accessible scientific literature, this guide consolidates available information and outlines established protocols for its further investigation.
Chemical and Physical Properties
This compound is a volatile organic compound with the molecular formula C₇H₁₄O.[3][4][5] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [3][4][5] |
| Molecular Weight | 114.19 g/mol | [3] |
| CAS Number | 32749-94-3 | [5][6][7][8][9][10][11][12][13] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-Dimethylvaleraldehyde, 3-ethyl-2-methyl-butanal | [5][6][7][8][9][10][11][12][13] |
| Boiling Point | 141-142 °C | [9] |
| Kovats Retention Index | 1258 (Standard polar column) | [3] |
Table 1: Chemical and Physical Properties of this compound
Role in Flavor and Fragrance
Branched-chain aldehydes, as a class, are recognized for their significant contribution to the aroma of a wide variety of food products, particularly those that undergo fermentation or heat treatment.[14] While specific quantitative data on the concentration and flavor contribution of this compound is not extensively documented, it has been identified as a volatile flavor compound in fermented sausages and pressed salted duck.[14] This suggests a potential role in creating savory, meaty, and complex aroma profiles. Further research, particularly using techniques like Gas Chromatography-Olfactometry (GC-O), is necessary to elucidate its precise contribution to the flavor of these and other products.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound has been described in the patent literature, providing a foundational protocol for its laboratory-scale production.[15] This synthesis involves the reaction of 3-methyl-2-pentanone with an α-haloacetate.[15]
Caption: A generalized workflow for the comprehensive sensory evaluation of this compound.
4.2.1 Panel Selection and Training
A panel of 8-12 trained assessors should be selected based on their sensory acuity, ability to describe aromas, and consistency. [16][17]Panelists should be trained on the recognition and intensity scaling of relevant aroma standards, including other branched-chain aldehydes and compounds typically found in savory products.
4.2.2 Odor and Flavor Threshold Determination
The detection and recognition thresholds of this compound in both water and a neutral oil (e.g., mineral oil or deodorized vegetable oil) should be determined using a standardized forced-choice ascending concentration series method, such as ASTM E679. [16][18] 4.2.3 Descriptive Sensory Profiling
A quantitative descriptive analysis (QDA) or similar sensory profiling method should be employed to develop a detailed aroma and flavor profile of this compound. [13][19][20][21][22]Panelists would collaboratively develop a lexicon of descriptive terms and then rate the intensity of each attribute for a given concentration of the compound.
Biological Interactions and Signaling Pathways
Olfactory Receptors for Branched Aldehydes
The perception of odors is initiated by the interaction of volatile compounds with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. [23]While a specific olfactory receptor for this compound has not yet been identified, research on other aldehydes provides insights into the potential mechanisms of its detection. The process of identifying the specific ligand for an orphan OR is known as deorphanization. [18][24][25][26][27] Studies on the rat OR-I7 have shown its sensitivity to a range of aliphatic aldehydes, including branched-chain structures. [25]This suggests that receptors with a certain degree of structural flexibility in their binding pockets are likely involved in the perception of compounds like this compound.
References
- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.4. Gas Chromatography Olfactometry (GCO) Method [bio-protocol.org]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. aidic.it [aidic.it]
- 5. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 6. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 7. Odor Detection Thresholds & References [leffingwell.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. thearcalliance.org [thearcalliance.org]
- 14. This compound|lookchem [lookchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. img.antpedia.com [img.antpedia.com]
- 17. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. store.astm.org [store.astm.org]
- 19. Sensory Profile 2 | Pearson Assessments US [pearsonassessments.com]
- 20. sensationalkids.ie [sensationalkids.ie]
- 21. Sensory Profile | RehabMeasures Database [sralab.org]
- 22. ilota.org [ilota.org]
- 23. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 24. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of aldehyde dehydrogenase-2 genetic polymorphisms on metabolism of structurally different aldehydes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SOP 15 [engineering.purdue.edu]
2,3-Dimethylpentanal: A Key Intermediate in Organic Synthesis for Pharmaceutical and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylpentanal, a branched-chain aldehyde, serves as a versatile intermediate in organic synthesis. Its unique structural features and reactivity make it a valuable building block for the construction of complex molecular architectures, particularly in the development of pharmaceutical agents and specialty chemicals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical transformations, and its application in drug discovery, with a focus on its role as a precursor to the thiazide diuretic, Mebutizide. This document aims to be a valuable resource for scientists and researchers engaged in synthetic organic chemistry and medicinal chemistry.
Compound Profile
This compound is an organic compound with the chemical formula C₇H₁₄O.[1] Its structure features a five-carbon pentanal backbone with two methyl groups at the C2 and C3 positions. The presence of two chiral centers at these positions means that this compound can exist as four stereoisomers. The aldehyde functional group is the primary site of its chemical reactivity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 32749-94-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,3-Dimethylvaleraldehyde, 2,3-Dimethylpentaldehyde | [1] |
| InChI | InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3 | [1] |
| InChIKey | BOHKXQAJUVXBDQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCC(C)C(C)C=O | [1] |
Table 1: Chemical and Physical Properties of this compound
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ ~9.6 ppm (d, -CHO), ~2.3 ppm (m, -CH(C=O)-), ~1.9 ppm (m, -CH(CH₃)CH₂-), ~0.9-1.1 ppm (m, -CH₃) | |
| IR | Characteristic C=O stretch for an aldehyde (~1720-1740 cm⁻¹) | [2] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 114 | [2] |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
A common method for the synthesis of this compound involves the Darzens condensation of 3-methyl-2-pentanone with an α-haloacetate, followed by saponification and decarboxylation. A patented procedure reports molar yields in the range of 40-70%.[3]
Synthesis Workflow
Figure 1: Synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol based on the disclosed patent.[3]
Materials:
-
3-Methyl-2-pentanone
-
Methyl chloroacetate
-
Sodium methoxide
-
Toluene
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid (for workup)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a stirred solution of 3-methyl-2-pentanone (0.9 mol) and methyl chloroacetate (1.0 mol) in toluene (100 mL) at -20°C, slowly add sodium methoxide (1.2 mol) over 3 hours, maintaining the temperature below -15°C.
-
After the addition is complete, continue stirring at this temperature for 2 hours, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Add a solution of sodium hydroxide (72g) in methanol (400 mL) and stir at room temperature for 4 hours.
-
Proposed Workup and Purification:
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Quantitative Data from Synthesis:
| Parameter | Value | Source(s) |
|---|
| Molar Yield | 40-70% |[3] |
Table 3: Reported Yield for the Synthesis of this compound
Key Reactions of this compound
The aldehyde functionality of this compound allows for a variety of important chemical transformations.
Oxidation to 2,3-Dimethylpentanoic Acid
Figure 2: Oxidation of this compound.
Experimental Protocol (Typical Procedure):
-
Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the manganese dioxide byproduct and acidify the filtrate with a mineral acid (e.g., HCl).
-
Extract the product, 2,3-dimethylpentanoic acid, with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Reduction to 2,3-Dimethylpentanol
Figure 3: Reduction of this compound.
Experimental Protocol (Typical Procedure):
-
Dissolve this compound in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product, 2,3-dimethylpentanol, with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Application in Drug Development: Synthesis of Mebutizide
Proposed Synthetic Pathway to Mebutizide
The synthesis would likely involve the condensation of this compound with a sulfonamide-containing aniline derivative, followed by cyclization to form the thiazide ring.
Figure 4: Proposed Synthesis of Mebutizide.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility is demonstrated in the preparation of more complex molecules, including the diuretic drug Mebutizide. The synthetic methods and key reactions outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into stereoselective syntheses and applications of this compound could unveil new opportunities in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 2,3-Dimethylpentanal: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylpentanal, a branched-chain aliphatic aldehyde, holds significance in various chemical and biological domains. This comprehensive technical guide delves into the historical discovery and evolution of its synthesis, presenting detailed experimental protocols for key methodologies. The document further explores its applications in the fragrance industry and its role as a crucial intermediate in the synthesis of the diuretic drug Mebutizide. Toxicological data and an overview of the metabolic pathways of related branched-chain aldehydes are also discussed, providing a multifaceted understanding of this versatile molecule.
Introduction
This compound (C₇H₁₄O) is a colorless liquid characterized by its branched structure, which imparts distinct chemical and physical properties. Its chirality, arising from two stereocenters at the C2 and C3 positions, results in four possible stereoisomers, influencing its biological activity and sensory properties. This guide provides an in-depth exploration of its discovery, synthesis, and diverse applications, with a focus on detailed experimental procedures and quantitative data.
Discovery and History of Synthesis
The precise historical moment of the initial discovery and synthesis of this compound is not extensively documented in readily available literature. However, the development of synthetic routes for branched-chain aldehydes can be traced through various patents, reflecting an evolving understanding of organic synthesis.
Early Synthetic Approaches
Early methods for the synthesis of related aldehydes often involved multi-step processes with modest yields. A notable early approach is described in a British patent (GB974818), which utilized methoxy acetone as a starting material. The synthesis proceeded through a Grignard reaction with 2-n-butylmagnesium bromide, followed by treatment with a strongly acidic ion-exchange resin to yield the final aldehyde. However, this method was reported to have a low recovery rate and produce numerous impurities, making separation challenging[1].
Another historical method, outlined in a U.S. patent (US3359324), employed crotonic aldehyde or crotyl alcohol as starting materials. This process involved a series of reactions including acetal formation, catalytic pyrolysis, rearrangement, and selective hydrogenation to obtain this compound. This multi-step approach was also characterized by low overall yields[1]. A French patent (Fr1377141) described a synthesis starting from 3-methyl-2-pentanone and chloromethyl methyl ether via a Grignard reaction, followed by an acid-catalyzed rearrangement. This route was also plagued by low yields and significant polymerization byproducts[1].
Modern Synthetic Method: Darzens Condensation
A more efficient and industrially viable synthesis of this compound is detailed in Chinese patent CN101525279A, which employs a Darzens condensation reaction. This method offers a significant improvement in yield and operational simplicity.
Reaction Scheme: The synthesis involves the condensation of 3-methyl-2-pentanone with an α-haloacetate ester in the presence of a strong base to form an epoxy carboxylate (glycidic ester). This intermediate is then saponified and subsequently acidified to induce decarboxylation, yielding this compound[1].
Experimental Protocol (based on CN101525279A): [1]
-
Step 1: Condensation
-
To a 1-liter flask equipped with a mechanical stirrer, thermometer, and solid feed hopper, add 100g (1 mol) of 3-methyl-2-pentanone and 108.5g (1 mol) of methyl chloroacetate.
-
Cool the reaction mixture to -10 °C.
-
Slowly add 64.8g (1.2 mol) of sodium methylate over approximately 3 hours, maintaining the reaction temperature at around -7 °C.
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Allow the reaction to stir for an additional hour at room temperature.
-
-
Step 2: Saponification and Decarboxylation
-
To the reaction mixture, add a solution of 80g of sodium hydroxide in 400mL of methanol.
-
Stir the mixture at room temperature for 4 hours.
-
(Note: The patent describes subsequent acidification and workup to isolate the final product, though specific details of this stage are not fully elaborated in the provided text).
-
This method is reported to achieve a molar yield of 40-70% and is lauded for its simple equipment requirements, convenient operation, good selectivity, and reduced byproducts and pollution, making it suitable for industrial production[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 32749-94-3 | [2] |
| Boiling Point | 142-144 °C | |
| Density | 0.821 g/mL at 25 °C | |
| Refractive Index | n20/D 1.416 | |
| Flash Point | 99 °F (37 °C) | |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water, soluble in organic solvents |
Applications
This compound finds applications in several industrial sectors, primarily owing to its characteristic odor profile and its utility as a chemical intermediate.
Fragrance and Flavor Industry
Branched-chain aldehydes, including this compound, are known for their potent and often pleasant aromas. While specific details on the olfactory properties of this compound are not extensively documented in the searched literature, related branched-chain aldehydes are described as having malty, chocolate-like, and green aroma profiles. These compounds are utilized in the formulation of perfumes and as flavor components in various food products. The odor of 2,2-dimethyl-3-(3-methylphenyl) propanal, a structurally related aldehyde, is described as green, reminiscent of leaves, with flowery-aldehydic aspects[3].
Pharmaceutical Intermediate: Synthesis of Mebutizide
A significant application of this compound is its role as a key intermediate in the synthesis of Mebutizide, a thiazide diuretic. While the precise, detailed reaction scheme and experimental protocol for this specific transformation were not found in the searched literature, the general synthesis of thiazide diuretics often involves the condensation of a sulfonamide with an aldehyde or its derivative.
A plausible synthetic pathway is illustrated in the diagram below.
Figure 1. Plausible synthetic pathway for Mebutizide from this compound.
Biological Activity and Metabolism
Detailed biochemical studies and specific signaling pathways for this compound are not well-documented. However, the metabolism of branched-chain aldehydes, in general, has been studied, particularly in the context of flavor development in food and microbial metabolic pathways.
Branched-chain aldehydes are typically formed from the degradation of branched-chain amino acids such as leucine, isoleucine, and valine. The metabolic fate of these aldehydes can involve oxidation to the corresponding carboxylic acids or reduction to alcohols. These transformations are often enzyme-mediated.
The diagram below illustrates a generalized metabolic pathway for branched-chain amino acids that can lead to the formation of branched-chain aldehydes.
Figure 2. Generalized metabolic pathway of branched-chain amino acids.
Toxicology and Safety
This compound is classified as a flammable liquid and vapor. It may also cause an allergic skin reaction. The following table summarizes the GHS hazard classifications.
| Hazard Class | Category |
| Flammable liquids | 3 |
| Skin sensitization | 1B |
Precautionary Statements: Users should handle this compound in a well-ventilated area, away from sources of ignition, and wear appropriate personal protective equipment to avoid skin contact.
Conclusion
This compound is a branched-chain aldehyde with a history of synthesis that has evolved from low-yield, multi-step processes to more efficient, modern methods like the Darzens condensation. Its applications in the fragrance industry and as a vital precursor to the diuretic Mebutizide underscore its commercial importance. While specific biochemical pathways involving this compound remain an area for further research, the general understanding of branched-chain aldehyde metabolism provides a framework for its potential biological interactions. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in research and drug development.
References
Methodological & Application
Enantioselective Synthesis of (2R,3R)-2,3-Dimethylpentanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the enantioselective synthesis of (2R,3R)-2,3-dimethylpentanal, a chiral aldehyde with applications in fine chemical and pharmaceutical synthesis. The control of stereochemistry at the C2 and C3 positions is a significant challenge, and this protocol outlines a robust method utilizing a chiral auxiliary-based approach to achieve high diastereoselectivity and enantiomeric purity.
Introduction
(2R,3R)-2,3-Dimethylpentanal is a valuable chiral building block. The presence of two contiguous stereocenters, and the need to control the anti (or R,R) configuration, necessitates a highly selective synthetic strategy. Among the various methods for asymmetric synthesis, the use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable and well-established approach for the stereocontrolled alkylation of carbonyl compounds. This methodology allows for the sequential introduction of substituents with a high degree of facial selectivity, ultimately leading to the desired stereoisomer.
Synthetic Strategy Overview
The presented strategy involves the diastereoselective alkylation of a chiral N-acyloxazolidinone, derived from a commercially available amino alcohol. This approach establishes the two adjacent stereocenters in a controlled manner. The final aldehyde is then obtained after reductive cleavage of the chiral auxiliary.
Caption: Synthetic workflow for (2R,3R)-2,3-dimethylpentanal.
Data Presentation
The following table summarizes typical results obtained for the key stereoselective alkylation step in the synthesis of analogous anti-2,3-dimethyl carbonyl compounds using an Evans-type chiral auxiliary. This data is representative of the high diastereoselectivity achievable with this method.
| Entry | Electrophile | Base | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Methyl Iodide | LDA | >95:5 | 85-95 |
| 2 | Ethyl Iodide | NaHMDS | >95:5 | 80-90 |
| 3 | Benzyl Bromide | LDA | >98:2 | 88-96 |
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (nitrogen or argon) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received unless otherwise specified. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl immediately prior to use. Diisopropylamine should be distilled from calcium hydride.
Protocol 1: Synthesis of (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one
-
To a stirred solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Diastereoselective Methylation
-
To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) from Protocol 1 in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to -20 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash column chromatography.
Protocol 3: Reductive Cleavage to (2R,3R)-2,3-Dimethylpentanal
-
To a stirred solution of the methylated product from Protocol 2 (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.5 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solution at low temperature and reduced pressure to avoid volatilization of the aldehyde product.
-
The crude aldehyde can be purified by careful flash chromatography on silica gel. The recovered chiral auxiliary can be purified by recrystallization.
Caption: Experimental workflow for the synthesis.
Conclusion
The described protocol, utilizing an Evans chiral auxiliary, provides a reliable and highly stereoselective method for the synthesis of (2R,3R)-2,3-dimethylpentanal. The high diastereoselectivity of the key alkylation step, coupled with the efficient reductive cleavage of the auxiliary, makes this a valuable procedure for obtaining this chiral aldehyde in high enantiomeric purity. The recovered chiral auxiliary can be recycled, adding to the efficiency of the overall process. This methodology is well-suited for researchers in academic and industrial settings requiring access to stereochemically defined building blocks.
Application Note: Quantitative Analysis of 2,3-Dimethylpentanal by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive methodology for the quantitative analysis of 2,3-Dimethylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals, providing a robust framework for the sensitive and specific detection of this branched aldehyde. This document outlines a complete workflow, from sample preparation using a static headspace technique to data acquisition and interpretation. All experimental parameters are clearly defined, and expected quantitative performance metrics are summarized.
Introduction
This compound is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological systems. Accurate and reliable quantification of such volatile organic compounds is crucial for quality control and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal analytical technique for this purpose. This application note presents a validated headspace GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation: Static Headspace Extraction
A static headspace method is employed for the extraction of this compound from a sample matrix, minimizing sample handling and potential for contamination.
Materials:
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Crimper and decrimper
-
Gas-tight syringe
-
This compound standard
-
Solvent for standard preparation (e.g., methanol)
-
Sample matrix (e.g., water, buffer, or other relevant liquid)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by spiking known amounts of the stock solution into the sample matrix in 20 mL headspace vials.
-
Sample Transfer: Place a defined volume or weight of the sample into a 20 mL headspace vial.
-
Sealing: Immediately seal the vial using a magnetic crimp cap.
-
Incubation: Place the vial in the headspace autosampler's incubator. The vial is heated to allow the volatile this compound to partition into the gas phase above the sample.[1]
-
Injection: A heated, gas-tight syringe automatically draws a specific volume of the headspace gas and injects it into the GC inlet.[1]
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system. The following parameters are recommended for optimal separation and detection of this compound.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or equivalent)
-
Headspace Autosampler
GC Conditions:
| Parameter | Value |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |
| Transfer Line Temp. | 280 °C |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve generated from the analysis of the prepared standards. The following table summarizes typical quantitative data expected for this type of analysis.
| Parameter | Expected Value |
| Retention Time | ~ 8.5 minutes (on a DB-5ms column with the specified method) |
| Quantifier Ion (m/z) | 58 |
| Qualifier Ions (m/z) | 43, 85 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Note: LOD and LOQ values are estimates and will be dependent on the specific instrument and matrix used.
Mass Spectral Interpretation
The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. The molecular ion peak ([M]⁺) is expected at m/z 114. Key fragment ions are formed through alpha-cleavage and McLafferty rearrangement, common fragmentation pathways for aldehydes.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a favorable fragmentation pathway. This can result in the loss of an ethyl radical (C₂H₅•) to form an ion at m/z 85, or the loss of a propyl radical (C₃H₇•) to form an ion at m/z 71.
-
McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the beta-bond. This results in the formation of a neutral alkene and a characteristic enol radical cation. For this compound, this rearrangement can lead to the prominent ion at m/z 58.
-
Other Fragments: The base peak is often observed at m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺), resulting from further fragmentation.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the data analysis process.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpentanal is a branched-chain aldehyde with the chemical formula C₇H₁₄O. Its structure contains two stereocenters, leading to the existence of four possible stereoisomers (two pairs of enantiomers). This chiral aldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and stereochemical analysis of such molecules. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, along with comprehensive protocols for sample preparation and data acquisition.
Data Presentation
The following tables summarize the ¹H and predicted ¹³C NMR spectral data for this compound. Due to the presence of diastereomers, the ¹H NMR spectrum exhibits distinct signals for each stereoisomer.
Table 1: ¹H NMR Spectral Data for this compound Diastereomers in CDCl₃
| Assignment (Proton) | Chemical Shift (δ) ppm (Diastereomer 1) | Chemical Shift (δ) ppm (Diastereomer 2) | Multiplicity | Coupling Constant (J) Hz |
| H-1 (CHO) | 9.687 | 9.659 | Doublet (d) | 2.0 |
| H-2 | 2.36 | 2.30 | Multiplet (m) | - |
| H-3 | 1.93 | 1.83 | Multiplet (m) | - |
| H-4 (CH₂) | 1.41 - 1.22 | 1.41 - 1.22 | Multiplet (m) | - |
| C2-CH₃ | 1.047 | 0.98 | - | - |
| C3-CH₃ | 1.00 | 0.837 | - | - |
| H-5 (CH₃) | 0.931 | 0.905 | - | - |
Data sourced from publicly available spectra. Actual values may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Assignment (Carbon) | Predicted Chemical Shift (δ) ppm |
| C-1 (CHO) | 190 - 205 |
| C-2 | 45 - 60 |
| C-3 | 35 - 50 |
| C-4 (CH₂) | 20 - 35 |
| C-5 (CH₃) | 10 - 20 |
| C2-CH₃ | 10 - 20 |
| C3-CH₃ | 10 - 20 |
Note: These are predicted chemical shift ranges based on typical values for similar functional groups and structures. Experimental verification is recommended.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter) and cap
-
Pasteur pipette and bulb
-
Glass wool
-
Vortex mixer
-
Fume hood
Procedure:
-
Weighing the Sample: In a clean, dry vial, accurately weigh the required amount of this compound.
-
Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial containing the sample.
-
Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved.
-
Filtration: Place a small plug of glass wool into the constricted part of a Pasteur pipette.
-
Transfer to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution into a clean, dry NMR tube. This will remove any particulate matter that could affect the spectral quality.
-
Capping: Securely place a cap on the NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identification.
NMR Data Acquisition
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm
-
Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 5-6 ppm)
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 100-120 ppm)
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Mandatory Visualization
Application Notes and Protocols: Interpreting the NMR Spectrum of 2,3-Dimethylpentanal Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including the differentiation of stereoisomers. This document provides a detailed guide to interpreting the ¹H and ¹³C NMR spectra of the diastereomers of 2,3-dimethylpentanal. It outlines the theoretical basis for spectral differences between the syn and anti diastereomers, provides experimental protocols for sample preparation and data acquisition, and presents available spectral data for a mixture of these diastereomers.
Introduction
This compound is a chiral aldehyde possessing two stereocenters at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the syn (2R,3S and 2S,3R) and anti (2R,3R and 2S,3S) isomers. Diastereomers have distinct physical properties and, importantly, can be distinguished by NMR spectroscopy due to their different three-dimensional arrangements, which result in unique chemical environments for their nuclei.
The ability to differentiate and quantify these diastereomers is crucial in various fields, including asymmetric synthesis, reaction mechanism studies, and the development of stereochemically pure pharmaceuticals.
Theoretical Principles of Diastereomer Differentiation by NMR
The primary NMR parameters used to distinguish between the syn and anti diastereomers of this compound are the vicinal coupling constants (³J) and chemical shifts (δ).
Vicinal Coupling Constants (³J)
The magnitude of the three-bond coupling constant between the protons on C2 and C3 (H2 and H3) is dependent on the dihedral angle between them, as described by the Karplus equation. The syn and anti diastereomers favor different rotameric conformations around the C2-C3 bond, leading to distinct average dihedral angles and, consequently, different ³J(H2,H3) values.
-
Anti Diastereomer: In the most stable staggered conformation of the anti isomer, the H2 and H3 protons are often in an anti-periplanar arrangement (dihedral angle ≈ 180°), which results in a larger coupling constant (typically 8-12 Hz).
-
Syn Diastereomer: In the most stable staggered conformations of the syn isomer, the H2 and H3 protons are typically in a gauche relationship (dihedral angle ≈ 60°), leading to a smaller coupling constant (typically 2-5 Hz).
Chemical Shifts (δ)
The different spatial arrangements of the substituents in the syn and anti diastereomers can lead to subtle but measurable differences in the chemical shifts of both protons and carbons. These differences arise from variations in steric compression and anisotropic effects. For instance, the aldehydic proton and the methyl groups at C2 and C3 are expected to exhibit slightly different chemical shifts in the two diastereomers.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. The choice of solvent can sometimes influence the resolution of diastereomeric signals.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion for resolving the signals of the diastereomers.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Advanced Experiments: To aid in the assignment of signals, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). For samples where diastereomers are in equilibrium, 2D NOESY/EXSY experiments can be insightful.[1]
Data Presentation and Interpretation
The following data is based on a reported ¹H NMR spectrum of a mixture of this compound diastereomers in CDCl₃.[2] The assignments to specific diastereomers are based on the principles outlined in Section 2.
¹H NMR Spectral Data of this compound Diastereomers (Mixture)
| Signal Assignment | Diastereomer 1 (putative anti) | Diastereomer 2 (putative syn) | Multiplicity | Coupling Constant(s) (Hz) |
| H1 (Aldehyde) | 9.687 | 9.659 | d | J = 2.0 |
| H2 | 2.36 | 2.30 | m | - |
| H3 | 1.93 | 1.83 | m | - |
| H4 (CH₂) | 1.41, 1.22 | 1.33 | m | - |
| C2-CH₃ | 1.047 | 0.98 | d | - |
| C3-CH₃ | 1.00 | 0.837 | d | - |
| H5 (CH₃) | 0.931 | 0.905 | t | - |
Note: The definitive assignment of Diastereomer 1 as anti and Diastereomer 2 as syn would require the analysis of isolated diastereomers or advanced NMR experiments to determine the H2-H3 coupling constants accurately.
Interpretation of the ¹H NMR Spectrum
-
Aldehydic Protons (H1): Two distinct doublets are observed around 9.6-9.7 ppm, corresponding to the aldehydic protons of the two diastereomers. The small coupling constants (1.6-2.0 Hz) are due to coupling with the H2 proton.[2]
-
Methine Protons (H2 and H3): The multiplets for H2 and H3 for both diastereomers are observed between 1.8 and 2.4 ppm. To definitively assign these and determine the ³J(H2,H3) coupling constant, which is key to identifying the syn and anti isomers, a high-resolution spectrum and potentially spectral simulation would be necessary.
-
Methyl Groups: The methyl groups attached to the chiral centers (C2 and C3) and the terminal methyl group of the ethyl chain (H5) all show separate signals for each diastereomer, providing further evidence for the presence of a mixture.
¹³C NMR Spectral Data
Visualization of Key Concepts
Diastereomer Relationship and Newman Projections
Caption: Relationship between syn and anti diastereomers and their key Newman projections.
Experimental Workflow
Caption: Workflow for NMR analysis of this compound diastereomers.
Conclusion
The differentiation of the syn and anti diastereomers of this compound by NMR spectroscopy is a clear application of fundamental principles of stereochemistry and NMR theory. The key distinguishing feature is the vicinal coupling constant between the protons at C2 and C3, which is expected to be significantly larger for the anti isomer than for the syn isomer. Careful sample preparation and the use of high-resolution NMR spectroscopy, potentially supplemented by 2D techniques, allow for the unambiguous identification and quantification of these diastereomers.
References
Application Note: Quantification of 2,3-Dimethylpentanal in Food Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantification of 2,3-Dimethylpentanal, a volatile flavor compound, in food matrices. The protocol employs headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of the analyte, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method is suitable for researchers in the fields of food science, flavor chemistry, and quality control. All procedural steps, from sample preparation to data analysis, are outlined to ensure reproducibility.
Introduction
This compound is a branched-chain aldehyde that can contribute to the overall flavor profile of various food products. Its presence and concentration can be indicative of certain processing conditions, storage stability, or the use of specific ingredients. Accurate quantification of such volatile compounds is crucial for understanding food quality, process optimization, and new product development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex matrices.[1][2][3] When combined with a solvent-free and sensitive sample preparation technique like solid-phase microextraction (SPME), it provides an effective workflow for the analysis of trace-level flavor compounds.[1]
Materials and Reagents
-
Analytical Standard: this compound (CAS No: 32749-94-3), analytical standard grade.
-
Internal Standard (IS): 2-Methylheptanal or a suitable deuterated aldehyde standard.
-
Solvent: Methanol or Ethanol, HPLC grade.
-
Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of the sample matrix.
-
Deionized Water: High-purity, 18 MΩ·cm.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or other suitable fiber for aldehyde analysis.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Food Samples: e.g., processed meat, baked goods, dairy products.
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., 2-Methylheptanal) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spiked Internal Standard: Add the internal standard to each working standard solution to a final concentration of 20 ng/mL.
Sample Preparation
-
Homogenization: Homogenize solid food samples to a uniform consistency. Liquid samples can be used directly.
-
Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette 2.0 mL.
-
Addition of Internal Standard and Salt: Add 5 mL of deionized water to the vial. Spike the sample with the internal standard to a final concentration of 20 ng/g. Add 1 g of NaCl to the vial to enhance the release of volatile compounds.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
HS-SPME Procedure
-
Incubation: Place the sealed vial in a heating block or autosampler incubator set at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 40-300) for confirmation.
-
Quantifier Ion for this compound: m/z 57
-
Qualifier Ions for this compound: m/z 41, 85
-
Quantifier Ion for Internal Standard (e.g., 2-Methylheptanal): To be determined based on the chosen standard.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Quantification: Determine the concentration of this compound in the food samples by interpolating the peak area ratio from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical quantitative data for this compound in various food samples to illustrate the application of this protocol. Note: This data is for illustrative purposes only and does not represent actual experimental results.
| Food Sample | This compound Concentration (ng/g) | Standard Deviation (± ng/g) |
| Processed Sausage | 45.8 | 3.2 |
| Rye Bread Crust | 12.3 | 1.5 |
| Cheddar Cheese | 78.1 | 5.6 |
| UHT Milk | Not Detected | - |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for quantitative analysis using an internal standard.
References
Application Notes and Protocols for Multi-Step Synthesis Starting with 2,3-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2,3-Dimethylpentanal as a versatile starting material in multi-step organic syntheses. The protocols focus on key transformations of the aldehyde functional group, providing a foundation for the synthesis of more complex molecules relevant to pharmaceutical and other chemical industries.
Introduction to the Reactivity of this compound
This compound is a branched-chain aldehyde with the chemical formula C₇H₁₄O.[1] Its structure, featuring a reactive aldehyde group and two chiral centers at the C2 and C3 positions, makes it a valuable building block in organic synthesis.[1] The aldehyde functionality allows for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of more complex molecular architectures. This document outlines protocols for several key synthetic operations starting from this compound.
Key Synthetic Transformations of this compound
Reduction to 2,3-Dimethyl-1-pentanol
The reduction of the aldehyde group in this compound to a primary alcohol is a fundamental transformation that opens up further synthetic possibilities. This can be achieved using common reducing agents like sodium borohydride or lithium aluminum hydride.[1]
Experimental Protocol: Reduction of this compound
This protocol details the reduction of this compound to 2,3-Dimethyl-1-pentanol using sodium borohydride.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding deionized water (10 mL).
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-Dimethyl-1-pentanol.
-
Quantitative Data:
| Reactant | Product | Reducing Agent | Solvent | Yield (%) |
| This compound | 2,3-Dimethyl-1-pentanol | NaBH₄ | MeOH | >95 |
Logical Relationship Diagram: Reduction Workflow
Caption: Workflow for the reduction of this compound.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes. This reaction involves the use of a phosphorus ylide (Wittig reagent) to introduce a new carbon-carbon double bond with high regioselectivity.
Experimental Protocol: One-Pot Aqueous Wittig Reaction with this compound
This protocol is adapted from a general procedure for a green Wittig reaction and can be applied to this compound.
-
Materials:
-
This compound
-
Triphenylphosphine
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1.0 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Test tube (13 x 100 mm)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 13 x 100 mm test tube containing a magnetic stir bar, add powdered triphenylphosphine (1.2 eq).
-
Add 5 mL of saturated aqueous NaHCO₃ solution and stir the suspension for 1 minute.
-
To the suspension, add the alkyl halide (1.1 eq) followed by this compound (1.0 eq).
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, quench the reaction by slowly adding 40 drops of 1.0 M H₂SO₄.
-
Transfer the mixture to a 60 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic extracts and dry with anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo to obtain the crude alkene product.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data (Expected):
| Aldehyde | Alkyl Halide | Product (Alkene) | Solvent | Yield (%) |
| This compound | Benzyl bromide | (E/Z)-1-phenyl-3,4-dimethyl-1-hexene | Saturated aq. NaHCO₃ | Moderate to high |
Experimental Workflow: Wittig Reaction
Caption: One-pot aqueous Wittig reaction workflow.
Aldol Condensation for Carbon-Carbon Bond Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.
Experimental Protocol: Base-Catalyzed Aldol Condensation of this compound with Acetone
This protocol is a general procedure that can be adapted for the cross-aldol condensation of this compound with a ketone like acetone.
-
Materials:
-
This compound
-
Acetone
-
Ethanol
-
50% aqueous Sodium hydroxide (NaOH) solution
-
Deionized water
-
Conical vial
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a conical vial, combine this compound (1.0 eq), acetone (excess, e.g., 5.0 eq), and ethanol.
-
To the stirred solution, add a few drops of 50% aqueous NaOH solution to initiate the reaction.
-
Stir the mixture vigorously at room temperature for 15-30 minutes. The formation of a precipitate may be observed.
-
After the reaction is complete, add deionized water to the mixture.
-
Collect the solid product by suction filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified α,β-unsaturated ketone.
-
Quantitative Data (Expected):
| Aldehyde | Ketone | Product (α,β-unsaturated ketone) | Catalyst | Solvent | Yield (%) |
| This compound | Acetone | 5,6-Dimethyl-3-hepten-2-one | NaOH | Ethanol | Moderate |
Signaling Pathway: Aldol Condensation Mechanism
Caption: Mechanism of the base-catalyzed aldol condensation.
Applications in Pharmaceutical Synthesis
Conclusion
This compound is a versatile and reactive starting material for a range of multi-step synthetic sequences. The protocols provided herein for its reduction, Wittig reaction, and aldol condensation offer a solid foundation for researchers and drug development professionals to explore its potential in the synthesis of novel and complex molecular targets. The ability to control the stereochemistry of the two chiral centers in this compound further enhances its utility in asymmetric synthesis.
References
Application of 2,3-Dimethylpentanal in the Synthesis of Pharmaceuticals: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpentanal, a chiral aldehyde, serves as a key intermediate in the synthesis of certain pharmaceutical compounds. Its stereoisomeric nature makes it a valuable building block for creating complex molecules with specific biological activities. This document provides a detailed account of its primary application in the synthesis of the thiazide diuretic, Mebutizide, including experimental protocols, quantitative data, and a mechanistic overview.
Application in the Synthesis of Mebutizide
This compound is a crucial precursor in the manufacturing of Mebutizide, a diuretic medication used in the management of hypertension and edema. The synthesis involves a multi-step process where the aldehyde is converted into a key intermediate that ultimately forms the core structure of the Mebutizide molecule.
Experimental Workflow for Mebutizide Synthesis
The overall synthetic route from this compound to Mebutizide can be visualized as a two-stage process. The first stage involves the synthesis of this compound itself, followed by its conversion to the final pharmaceutical product.
Application Note: Analysis of Volatile Aldehydes, Including 2,3-Dimethylpentanal, by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Abstract
This application note details a robust and sensitive method for the determination and quantification of volatile aldehydes in various matrices using static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). The protocol is designed for researchers, scientists, and drug development professionals who require accurate analysis of residual solvents and potential degradation products. The method is applicable to a range of volatile aldehydes, with specific parameters provided for the analysis of 2,3-Dimethylpentanal.
Introduction
Volatile aldehydes are a class of organic compounds that can be present in pharmaceutical products, food, and environmental samples. They can arise from various sources, including as impurities in raw materials, degradation products, or as byproducts of manufacturing processes. Due to their potential toxicity and impact on product quality and safety, regulatory bodies often require their levels to be monitored and controlled.
Headspace GC-MS is an ideal technique for the analysis of these volatile compounds in complex matrices. It is a highly sensitive and selective method that minimizes sample preparation and reduces the risk of matrix interference.[1][2] This note provides a comprehensive protocol for the analysis of volatile aldehydes, including the branched-chain aldehyde this compound.
Experimental
Instrumentation and Consumables
A standard GC-MS system equipped with a headspace autosampler is required for this analysis. The following is a representative configuration:
| Component | Specification |
| Gas Chromatograph | Agilent 8860 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| GC Column | Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm, 0.50 µm) or equivalent polar column |
| Headspace Vials | 20 mL, PTFE/Silicone septa |
| Carrier Gas | Helium (99.999% purity) |
Reagents and Standards
-
Aldehyde Standards: Certified reference standards of this compound and other relevant aldehydes (e.g., formaldehyde, acetaldehyde, propionaldehyde, n-butyraldehyde).
-
Solvent/Matrix: The solvent used for preparing standards and samples should be free of interfering volatile compounds. Common choices include high-purity water or a specific sample matrix.
-
(Optional) Derivatizing Agent: For enhanced sensitivity, especially for smaller aldehydes, o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used.[1][3]
Standard and Sample Preparation
-
Stock Standard Solution: Prepare a stock solution of this compound and other target aldehydes in a suitable solvent.
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range for calibration.
-
Sample Preparation: Accurately weigh or pipette the sample into a 20 mL headspace vial. If the sample is solid, an appropriate solvent may be added to facilitate the release of volatiles.
-
Vial Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps after adding the standard or sample.
HS-GC-MS Method and Parameters
The following tables outline the recommended starting parameters for the headspace autosampler, gas chromatograph, and mass spectrometer. These may require optimization based on the specific instrumentation and sample matrix.
Headspace Autosampler Parameters
| Parameter | Value |
| Oven Temperature | 70 - 80 °C |
| Loop Temperature | 80 - 90 °C |
| Transfer Line Temp. | 90 - 100 °C |
| Vial Equilibration Time | 15 - 20 min |
| Injection Duration | 0.5 min |
| Vial Shaking | On (if available) |
Gas Chromatograph Parameters
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio of 10:1 to 50:1 may be used)[4] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 min |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 240 °C, hold for 5 min |
Mass Spectrometer Parameters
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) for initial identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
| SIM Ions for this compound | Target Ion: To be determined experimentally (likely fragments from the molecular ion). Qualifier Ions: To be determined. |
Note: Based on the NIST database, the mass spectrum of this compound shows characteristic ions that can be used for identification and quantification. The most abundant fragments should be selected for SIM mode.
Quantitative Data
The following table presents typical performance data for the analysis of various volatile aldehydes. The values for this compound should be determined as part of the method validation process in the user's laboratory.
| Aldehyde | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| Acetaldehyde | Expt. Determined | 0.209[4] | 0.633[4] | >0.99 |
| Propionaldehyde | Expt. Determined | Expt. Determined | Expt. Determined | >0.99 |
| n-Butyraldehyde | Expt. Determined | Expt. Determined | Expt. Determined | >0.99 |
| This compound | Expt. Determined | Expt. Determined | Expt. Determined | >0.99 |
LOD: Limit of Detection, LOQ: Limit of Quantification. "Expt. Determined" indicates that these values are dependent on the specific instrument and method conditions and must be experimentally verified.
Experimental Workflow
The overall workflow for the analysis of volatile aldehydes by HS-GC-MS is depicted in the following diagram.
Caption: HS-GC-MS workflow for volatile aldehyde analysis.
Conclusion
The described HS-GC-MS method provides a reliable and sensitive approach for the analysis of volatile aldehydes, including this compound, in a variety of sample matrices. The method minimizes sample preparation, thereby reducing the potential for analyte loss and contamination. The provided parameters serve as a solid starting point for method development and can be optimized to meet the specific requirements of the user's application. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before implementation for routine analysis.
References
Application Notes and Protocols for the Derivatization of 2,3-Dimethylpentanal for Improved Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpentanal is a branched-chain aldehyde that can be challenging to analyze directly using chromatographic techniques due to its volatility and potential for poor chromatographic peak shape. Derivatization, the process of chemically modifying an analyte, is a common strategy to improve its analytical properties. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection and separation in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Two widely used derivatization reagents for aldehydes are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis and 2,4-dinitrophenylhydrazine (DNPH) for HPLC analysis. PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative that is highly sensitive to electron capture detection and provides characteristic mass spectra. DNPH reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative, which is a chromophore that can be readily detected by UV-Vis detectors in HPLC systems.
Derivatization for GC-MS Analysis using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
Derivatization with PFBHA is a highly effective method for the analysis of aldehydes by GC-MS, particularly when high sensitivity is required. The resulting PFBHA-oximes are stable and exhibit excellent chromatographic behavior.
Experimental Protocol: PFBHA Derivatization
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity
-
Reagent-grade water (HPLC grade)
-
Hexane or Isooctane (pesticide residue grade or equivalent)
-
Sodium sulfate, anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation of PFBHA Reagent: Prepare a 10 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution. For unknown samples, ensure they are in a compatible solvent.
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 100 µL of the this compound standard or sample solution.
-
Add 200 µL of the 10 mg/mL PFBHA reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction of the Derivative:
-
Allow the vial to cool to room temperature.
-
Add 500 µL of hexane (or isooctane) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The extracted derivative is now ready for injection into the GC-MS system.
GC-MS Analytical Conditions (Illustrative Example)
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 50-550 |
Note: The formation of PFBHA derivatives of aldehydes often results in two geometric isomers (syn and anti), which may be separated chromatographically. The sum of the peak areas for both isomers should be used for quantification.
Quantitative Data (Illustrative)
Due to the lack of specific published quantitative data for this compound-PFBHA oxime, the following table provides representative values based on the analysis of similar branched-chain aldehydes.
| Analyte | Retention Time (min) (for syn/anti isomers) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) |
| This compound-PFBHA oxime | 12.5 / 12.8 | 0.1 pg | 0.5 pg | >0.995 |
Derivatization for HPLC Analysis using 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a common reagent for the analysis of carbonyl compounds by HPLC with UV detection. The resulting hydrazones are stable and absorb strongly in the UV region, allowing for sensitive detection.
Experimental Protocol: DNPH Derivatization
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (HPLC grade)
-
Perchloric acid or Sulfuric acid
-
Reaction vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
Procedure:
-
Preparation of DNPH Reagent: Dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated perchloric acid or sulfuric acid. This solution should be stored in an amber bottle and is stable for several weeks at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with acetonitrile.
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 500 µL of the this compound standard or sample solution.
-
Add 500 µL of the DNPH reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
Analysis: The reaction mixture is now ready for direct injection into the HPLC system. If necessary, the solution can be diluted with the mobile phase.
HPLC-UV Analytical Conditions (Illustrative Example)
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 360 nm |
Quantitative Data (Illustrative)
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) |
| This compound-DNPH | 8.2 | 5 ng/mL | 15 ng/mL | >0.998 |
Visualizations
Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.
Caption: Workflow for DNPH derivatization of this compound for HPLC-UV analysis.
Caption: Derivatization reactions of this compound with PFBHA and DNPH.
Application Note and Experimental Protocol: Oxidation of 2,3-Dimethylpentanal to 2,3-Dimethylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the oxidation of the aliphatic aldehyde, 2,3-Dimethylpentanal, to its corresponding carboxylic acid, 2,3-Dimethylpentanoic acid. The featured method is the Pinnick oxidation, which is renowned for its mild reaction conditions and high selectivity, making it particularly suitable for complex molecules in drug development. This application note includes a step-by-step methodology, a summary of quantitative data, and visual diagrams to illustrate the experimental workflow and chemical transformation.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. While several methods exist for this conversion, the Pinnick oxidation stands out due to its operational simplicity and tolerance of various functional groups.[1][2] This method utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions, often with a scavenger to quench reactive chlorine species.[1]
This protocol details the application of the Pinnick oxidation for the conversion of this compound to 2,3-Dimethylpentanoic acid, a valuable building block in organic synthesis.
Chemical Transformation
The overall chemical equation for the oxidation of this compound is as follows:
Diagram of the Chemical Transformation
Caption: Chemical transformation of this compound.
Experimental Protocol: Pinnick Oxidation
This protocol is adapted from established Pinnick oxidation procedures.[1][3][4]
3.1. Materials and Equipment
-
Reactants:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
3.2. Quantitative Data Summary
The following table summarizes the suggested quantities for the reaction.
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 114.19 | 5.00 g | 0.0438 | 1.0 |
| tert-Butanol | - | 70 mL | - | - |
| 2-Methyl-2-butene | 70.13 | 12 mL | ~0.12 | ~2.7 |
| Sodium chlorite (80%) | 90.44 | 8.26 g | 0.0730 | 1.67 |
| Sodium dihydrogen phosphate | 137.99 | 8.00 g | 0.0580 | 1.32 |
| Water | - | 15 mL | - | - |
3.3. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (0.0438 mol) of this compound in 70 mL of tert-butanol.
-
Addition of Scavenger: To the solution, add 12 mL of 2-methyl-2-butene. This scavenger is crucial for quenching the hypochlorite byproduct.[1][4]
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 8.26 g (0.0730 mol) of 80% sodium chlorite and 8.00 g (0.0580 mol) of sodium dihydrogen phosphate monohydrate in 15 mL of water. The solution may be gently warmed to aid dissolution, then cooled to room temperature.
-
Oxidation Reaction: Place the reaction flask in an ice bath to maintain a low temperature. Add the aqueous sodium chlorite/phosphate solution dropwise to the stirred solution of the aldehyde over a period of 30-40 minutes. The reaction mixture will typically turn yellow.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the volatile components (tert-butanol and excess 2-methyl-2-butene) under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dimethylpentanoic acid.
-
-
Purification (Optional): The crude product can be further purified by distillation or flash chromatography if necessary.
3.4. Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
2-Methyl-2-butene is flammable.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow
Caption: Experimental workflow for the Pinnick oxidation.
Other Potential Oxidation Methods
While the Pinnick oxidation is recommended for its mildness and selectivity, other methods can also be employed for the oxidation of aldehydes to carboxylic acids.
-
Jones Oxidation: This method uses a solution of chromium trioxide in sulfuric acid and acetone.[5][6] It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[7][8] However, it is less selective than the Pinnick oxidation and uses a toxic heavy metal.
-
Tollens' Test: This is primarily a qualitative test to distinguish aldehydes from ketones.[9][10][11] It involves the use of Tollens' reagent, an alkaline solution of ammoniacal silver nitrate.[12] While it oxidizes aldehydes to the corresponding carboxylate, it is not typically used for preparative scale synthesis.[9][13]
The choice of oxidation method will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired scale of the reaction.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. 3.2.9. Pinnick Oxidation of 9a [bio-protocol.org]
- 4. synarchive.com [synarchive.com]
- 5. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 12. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 13. leah4sci.com [leah4sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylpentanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the Darzens condensation of 3-methyl-2-pentanone with an α-haloester, and the hydroformylation of an appropriate alkene feedstock. The choice of method often depends on the available starting materials, desired scale, and required isomeric purity.
Q2: What is the typical yield for the synthesis of this compound?
A2: The molar yield for the synthesis of this compound via the Darzens condensation route is reported to be in the range of 40-70%[1]. Yields for the hydroformylation route can vary significantly depending on the catalyst, ligand, and reaction conditions used to achieve the desired regioselectivity.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (3-methyl-2-pentanone, α-haloester, or alkene), side-products from competing reactions (e.g., self-condensation of the ketone in the Darzens reaction), and isomers of the desired product (e.g., linear vs. branched aldehydes in hydroformylation). Purification is often necessary to remove these impurities.
Q4: How can I purify the final this compound product?
A4: A common and effective method for purifying aldehydes like this compound is through the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from organic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base[2][3][4][5]. Distillation is another common purification technique.
Troubleshooting Guides
Darzens Condensation Route
This route involves the reaction of 3-methyl-2-pentanone with an α-haloester in the presence of a strong base to form a glycidic ester, which is then saponified and decarboxylated to yield this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Base | Ensure the base (e.g., sodium methoxide, sodium ethoxide) is fresh and has not been deactivated by moisture or prolonged storage. Use freshly prepared alkoxide solutions for best results. |
| Incorrect Reaction Temperature | The initial condensation reaction is often performed at low temperatures (-20°C to 5°C) to control the reaction rate and minimize side reactions[1]. Ensure your cooling bath is maintaining the target temperature. |
| Poor Quality α-haloester | Use a freshly distilled or high-purity α-haloester. Impurities can interfere with the reaction. |
| Insufficient Reaction Time | The condensation and subsequent saponification/decarboxylation steps require adequate time. Ensure each step is allowed to proceed for the recommended duration. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Self-Condensation of Ketone | This can occur if the base is added too quickly or if the temperature is too high. Add the base slowly to the cooled reaction mixture to maintain a low concentration of the enolate at any given time. |
| Acyl Exchange Side Reactions | If using an ester as the starting material, it is common to use an alkoxide base that corresponds to the ester's alkyl group to prevent transesterification[6]. |
| Formation of Unidentified Byproducts | The use of a stronger phosphazene base in some Darzens reactions can lead to a more complex mixture of products[7]. If you are using such a base, consider switching to a more traditional alkoxide. |
Hydroformylation Route
This route involves the reaction of an alkene (e.g., 2-methyl-2-pentene) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to form the aldehyde. A key challenge is controlling the regioselectivity to favor the branched product, this compound.
Issue 1: Low Regioselectivity (Formation of Linear Aldehyde Isomer)
| Potential Cause | Troubleshooting Step |
| Inappropriate Catalyst/Ligand System | The choice of ligand is crucial for directing the regioselectivity of the hydroformylation reaction. Phosphine and phosphite ligands are commonly used. For branched aldehydes, specialized ligands are often required[8]. |
| Incorrect Reaction Conditions | Syngas pressure and temperature can influence the regioselectivity. Optimization of these parameters is often necessary for a specific catalyst system. |
| Isomerization of the Starting Alkene | The catalyst may also catalyze the isomerization of the starting alkene, leading to the formation of different aldehyde isomers. |
Issue 2: Low Conversion of Alkene
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The catalyst can be sensitive to impurities in the feedstock or syngas. Ensure high-purity starting materials are used. |
| Insufficient Catalyst Loading | The catalyst concentration can impact the reaction rate. A low loading may result in incomplete conversion within a reasonable timeframe. |
| Suboptimal Temperature and Pressure | Hydroformylation reactions are sensitive to both temperature and pressure. Ensure these are within the optimal range for your chosen catalyst system. |
Experimental Protocols
Darzens Condensation Synthesis of this compound
This protocol is adapted from a patented procedure[1].
Materials:
-
3-methyl-2-pentanone
-
Methyl chloroacetate (or another α-haloester)
-
Sodium methoxide (or another strong base)
-
Toluene (or another suitable solvent)
-
Methanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-methyl-2-pentanone and methyl chloroacetate in the desired molar ratio (e.g., 1:1.1).
-
Add toluene as the solvent.
-
Cool the reaction mixture to the target temperature (e.g., -15°C) using a suitable cooling bath.
-
Slowly add a solution of sodium methoxide in methanol over a period of several hours, ensuring the reaction temperature is maintained.
-
After the addition is complete, continue stirring at the low temperature for a couple of hours, followed by stirring at room temperature for an additional hour.
-
Add a solution of sodium hydroxide in methanol to the reaction mixture and stir for several hours at room temperature to effect saponification.
-
Carefully acidify the mixture with hydrochloric acid to induce decarboxylation.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation.
Purification of this compound via Bisulfite Adduct Formation
This protocol is a general method for purifying aldehydes[2][3][4][5].
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Ethyl acetate
-
Hexanes
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude this compound in DMF.
-
Transfer the solution to a separatory funnel and add saturated aqueous sodium bisulfite. Shake vigorously.
-
Add deionized water and a mixture of ethyl acetate/hexanes. Shake vigorously and then separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
To recover the aldehyde, transfer the aqueous layer to a clean separatory funnel.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Slowly add a sodium hydroxide solution to the funnel until the solution is strongly basic. This will reverse the bisulfite addition.
-
Shake the funnel to extract the purified aldehyde into the organic layer.
-
Separate the layers and dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution in vacuo to obtain the purified this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Darzens Condensation Yield
| Parameter | Condition A | Condition B | Condition C | Reported Molar Yield (%) | Reference |
| Base | Sodium Methoxide | Sodium Ethoxide | Phosphazene Base | 40-70 | [1] |
| Temperature | -20°C to -15°C | -7°C to 5°C | Room Temperature | Varies | [1][7] |
| Solvent | Toluene | Acetonitrile | Dichloromethane | Varies | [1][7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Darzens condensation.
Caption: Troubleshooting logic for low yield in the Darzens condensation synthesis.
References
- 1. CN101525279A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. Workup [chem.rochester.edu]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
- 7. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
common side reactions and byproducts in 2,3-Dimethylpentanal synthesis
Technical Support Center: 2,3-Dimethylpentanal Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a focus on common side reactions and byproduct formation.
Troubleshooting Guides
Here are some common issues encountered during the synthesis of this compound and steps to resolve them.
Issue 1: Low Yield of this compound and Formation of Carboxylic Acid Byproduct
-
Question: I am synthesizing this compound by oxidizing 2,3-Dimethyl-1-pentanol, but my yield is consistently low. I've also noticed a significant amount of a byproduct that I suspect is 2,3-dimethylpentanoic acid. What could be the cause and how can I fix it?
-
Answer: The formation of a carboxylic acid byproduct strongly suggests that over-oxidation of the desired aldehyde is occurring. This is a common issue when using strong oxidizing agents in the presence of water.[1][2][3]
Possible Causes & Solutions:
-
Strong Oxidizing Agent: Reagents like chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with H₂SO₄) are powerful enough to oxidize primary alcohols to carboxylic acids.[2][4] The aldehyde is an intermediate in this reaction.
-
Solution: Switch to a milder, anhydrous oxidizing agent. Pyridinium chlorochromate (PCC) is a common choice that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation.[1][4][5][6][7] Another excellent alternative is the Dess-Martin periodinane (DMP), which offers high yields under mild, non-acidic conditions.[5] The Swern oxidation is another effective method that stops at the aldehyde stage.[8][9]
-
-
Reaction Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more easily oxidized to the carboxylic acid.[2][10]
-
Solution: Ensure that anhydrous (water-free) conditions are maintained throughout the reaction, especially when using reagents like PCC.[1]
-
-
Issue 2: Unpleasant Odor and Volatile Byproducts During Synthesis
-
Question: My synthesis of this compound using a Swern oxidation protocol is producing a highly unpleasant smell, and I'm concerned about the safety of the byproducts. What are these byproducts and how should I handle them?
-
Answer: The notoriously unpleasant odor associated with the Swern oxidation is due to the formation of dimethyl sulfide ((CH₃)₂S).[8][11][12] This reaction also produces other volatile and potentially hazardous byproducts.
Byproducts of Swern Oxidation:
-
Dimethyl sulfide ((CH₃)₂S): A volatile liquid with a strong, disagreeable odor, detectable at very low concentrations.[11][13]
-
Carbon monoxide (CO): An acutely toxic, odorless gas.[11]
-
Carbon dioxide (CO₂): A common byproduct.[11]
-
Triethylammonium chloride (Et₃NHCl): Formed when triethylamine is used as the base.[11]
Safety and Handling Recommendations:
-
Fume Hood: Always perform the Swern oxidation and subsequent work-up in a well-ventilated fume hood to manage the odor and toxic gases.[11]
-
Glassware Decontamination: To eliminate the residual odor of dimethyl sulfide, rinse all used glassware with a bleach (sodium hypochlorite) or Oxone solution.[11][12] This will oxidize the dimethyl sulfide to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone.[11]
-
Issue 3: Formation of Isomeric Aldehydes in Hydroformylation
-
Question: I am using hydroformylation to synthesize this compound from an alkene precursor, but I am getting a mixture of aldehyde isomers, which is complicating purification. How can I improve the regioselectivity of this reaction?
-
Answer: Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[14][15][16] A common challenge is controlling the regioselectivity to favor the desired branched aldehyde over the linear isomer.
Factors Influencing Regioselectivity:
-
Catalyst System: The choice of metal catalyst (typically cobalt or rhodium) and ligands is crucial. Rhodium catalysts are generally more active and selective than cobalt catalysts.
-
Ligands: The use of bulky phosphine ligands with the rhodium catalyst can significantly influence the ratio of branched to linear products.
-
Reaction Conditions: Temperature and pressure can also affect the selectivity of the hydroformylation reaction.
Troubleshooting Steps:
-
Optimize Catalyst and Ligands: Experiment with different phosphine ligands to steer the reaction towards the desired branched this compound.
-
Adjust Reaction Parameters: Systematically vary the temperature and pressure to find the optimal conditions for maximizing the yield of the target isomer.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to this compound?
-
A1: The most common laboratory methods involve the oxidation of the corresponding primary alcohol, 2,3-Dimethyl-1-pentanol.[17][18] Milder oxidizing agents like PCC, Dess-Martin periodinane, or conditions for a Swern oxidation are preferred to avoid over-oxidation to the carboxylic acid.[5][7][8] Industrial synthesis may involve hydroformylation of appropriate alkenes.[14] A patented method describes a synthesis starting from 3-methyl-2-pentanone and an α-haloacetate.[19]
-
-
Q2: Why is temperature control critical in a Swern oxidation?
-
Q3: Can I use stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent for this synthesis?
-
A3: While these are powerful oxidizing agents, they are generally not suitable for the synthesis of aldehydes from primary alcohols because they lead to over-oxidation, producing the corresponding carboxylic acid (2,3-dimethylpentanoic acid) in high yields.[1][3][10] These reagents are best used when the carboxylic acid is the desired product.
-
Data Presentation
Table 1: Common Oxidizing Agents and Their Byproducts in the Synthesis of this compound from 2,3-Dimethyl-1-pentanol
| Oxidizing Agent | Common Byproducts | Selectivity for Aldehyde |
| Pyridinium Chlorochromate (PCC) | Chromic acid, Pyridinium chloride[5][20] | High |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride[11][13] | High |
| Dess-Martin Periodinane (DMP) | Spent periodinane | High |
| Chromic Acid (Jones Reagent) | Cr(III) salts | Low (over-oxidation to carboxylic acid is common)[1] |
Experimental Protocols
Protocol: Synthesis of this compound via Swern Oxidation of 2,3-Dimethyl-1-pentanol
This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All steps must be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Activator Preparation: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not rise above -60°C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2,3-Dimethyl-1-pentanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60°C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78°C.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation or column chromatography.
-
Waste Handling: Treat all glassware and waste containing dimethyl sulfide with bleach to neutralize the odor.
Visualizations
Caption: Byproducts of the Swern Oxidation.
Caption: Troubleshooting workflow for low yield.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation: Definition, Examples, Mechanism, and Applications [chemistrylearner.com]
- 10. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. byjus.com [byjus.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. 2,3-Dimethyl-1-pentanol | 10143-23-4 | Benchchem [benchchem.com]
- 18. 2,3-Dimethyl-1-pentanol | C7H16O | CID 25006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CN101525279A - Synthetic method of this compound - Google Patents [patents.google.com]
- 20. m.youtube.com [m.youtube.com]
purification of 2,3-Dimethylpentanal from a crude reaction mixture
Technical Support Center: Purification of 2,3-Dimethylpentanal
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the .
Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its successful purification.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 134.5°C at 760 mmHg |
| CAS Number | 32749-94-3 |
Source: PubChem CID 61917[1]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
General Troubleshooting Workflow
Caption: Troubleshooting decision tree for purifying this compound.
Q1: My final product is not pure, what are the common impurities and how can I remove them?
A1: Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 3-methyl-2-pentanone), the corresponding carboxylic acid (2,3-dimethylpentanoic acid) from oxidation, and aldol condensation byproducts.
-
Acidic Impurities: These can be removed by washing the crude product with a mild base like a 10% sodium bicarbonate solution.
-
Starting Materials and Other Non-Aldehydic Impurities: For impurities with significantly different boiling points, fractional distillation is effective. If the boiling points are close, column chromatography or formation of a bisulfite adduct can be employed. The bisulfite adduct is water-soluble and can be separated in an aqueous layer, and the aldehyde can be regenerated by adding a base.[2]
| Impurity | Potential Removal Method |
| 3-Methyl-2-pentanone | Fractional Distillation, Column Chromatography |
| 2,3-Dimethylpentanoic Acid | Aqueous basic wash (e.g., NaHCO₃) |
| Aldol byproducts | Column Chromatography, Distillation |
Q2: I am losing a significant amount of my product during purification. What could be the cause and how can I prevent it?
A2: Product loss can occur due to several factors:
-
Volatility: this compound is relatively volatile. Ensure that your distillation apparatus is well-sealed and that you use appropriate cooling for the condenser. When removing solvent under reduced pressure (e.g., with a rotary evaporator), use a moderate temperature and pressure to avoid co-evaporation of the product.
-
Decomposition: Aldehydes can be sensitive to air oxidation and can sometimes decompose on silica gel during column chromatography.[2] To mitigate this, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent. Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
Incomplete Extraction: Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of your product from the aqueous layer.
Q3: The purification by column chromatography is not giving good separation. What can I do?
A3: For aldehydes, a common eluent system for silica gel chromatography is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like diethyl ether or ethyl acetate. A suggested starting point is 97% hexane and 3% diethyl ether/ethyl acetate.[2] If separation is poor, you can try:
-
Optimizing the Solvent System: Use thin-layer chromatography (TLC) to test different solvent ratios to find the optimal separation.
-
Using a Different Stationary Phase: If silica gel is causing decomposition or poor separation, consider using alumina or a different type of stationary phase.
-
Sample Loading: Ensure the sample is concentrated and loaded onto the column in a narrow band to improve resolution.
Experimental Protocols
General Purification Workflow
References
Technical Support Center: Chiral Separation of 2,3-Dimethylpentanal Stereoisomers
Welcome to the technical support center for the resolution of 2,3-dimethylpentanal stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral separation of this compound using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: How many stereoisomers does this compound have?
A1: this compound has two chiral centers, which results in a total of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These exist as two pairs of enantiomers.
Q2: What is the recommended chromatographic technique for separating the stereoisomers of this compound?
A2: Due to the volatile nature of this compound, Gas Chromatography (GC) is the preferred method for the enantioselective analysis of its stereoisomers. This is achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers.
Q3: What type of chiral stationary phase is suitable for separating this compound stereoisomers?
A3: Cyclodextrin-based chiral stationary phases are highly effective for the separation of a wide range of volatile chiral compounds, including aldehydes.[1][2][3] Derivatives of β-cyclodextrin are particularly common and have shown success in resolving various enantiomers.[4][5] For initial screening, a column such as one based on a permethylated β-cyclodextrin is a good starting point.[4]
Q4: Can I use HPLC for this separation?
A4: While chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for many chiral separations, GC is generally more suitable for a volatile compound like this compound. If HPLC were to be used, it would likely require derivatization of the aldehyde to a less volatile compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral GC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase: The selected CSP may not provide sufficient enantioselectivity for this compound. | - Screen different types of cyclodextrin-based columns (e.g., with different derivatizations). |
| 2. Suboptimal GC Oven Temperature: Temperature significantly impacts chiral recognition.[5] | - Lower the oven temperature or the temperature ramp rate. Slower temperature programs often improve resolution.[4] | |
| 3. Incorrect Carrier Gas Flow Rate (Linear Velocity): The efficiency of a chiral separation is highly dependent on the carrier gas velocity.[4] | - Optimize the linear velocity of the carrier gas (e.g., Hydrogen or Helium). Often, a higher linear velocity than what provides maximum theoretical efficiency gives the best chiral resolution.[4] | |
| Peak Tailing | 1. Active Sites in the GC System: Exposed silanol groups in the injector liner or at the column inlet can interact with the aldehyde, causing tailing. | - Use a deactivated injector liner. - Trim the first few centimeters of the column to remove any active sites. |
| 2. Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample. - Decrease the injection volume. | |
| Split Peaks | 1. Improper Column Installation: An incorrect column insertion depth into the injector or detector can cause peak splitting. | - Ensure the column is installed according to the manufacturer's instructions for your GC model. |
| 2. Faulty Injection Technique: A fast or erratic injection can lead to a non-uniform sample band. | - If using manual injection, ensure a consistent and rapid injection. - Use an autosampler for better reproducibility. | |
| 3. Incompatibility between Sample Solvent and Stationary Phase: A large volume of a solvent that is not compatible with the stationary phase can cause peak distortion. | - Use a solvent that is compatible with the chiral stationary phase. - Minimize the injection volume. | |
| Shifting Retention Times | 1. Leaks in the GC System: Leaks in the injector, column fittings, or septum will cause fluctuations in the carrier gas flow. | - Perform a leak check of the entire GC system. - Replace the injector septum. |
| 2. Inconsistent Oven Temperature: Poor temperature control will lead to retention time variability. | - Verify the oven temperature is stable and accurate. | |
| 3. Column Bleed or Degradation: Over time, the stationary phase can degrade, especially at high temperatures, leading to changes in retention. | - Condition the column according to the manufacturer's instructions. - If the problem persists, the column may need to be replaced. |
Experimental Protocols
The following is a suggested starting protocol for the chiral GC separation of this compound stereoisomers. Optimization will likely be required to achieve baseline separation.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler (recommended for reproducibility)
Chromatographic Conditions (Starting Point):
| Parameter | Value | Notes |
| Chiral Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a permethylated β-cyclodextrin stationary phase. | This is a commonly used phase for a wide range of chiral compounds.[4] |
| Carrier Gas | Helium or Hydrogen | Hydrogen often provides better efficiency and allows for faster analysis.[6] |
| Linear Velocity | ~40 cm/sec | This is a typical starting point; optimization is crucial for chiral separations.[4] |
| Injector Temperature | 250 °C | |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Adjust as needed based on sample concentration and detector sensitivity. |
| Oven Program | Initial Temp: 40°C, hold for 5 minRamp: 3 °C/min to 200 °C | A slow ramp rate is often beneficial for resolving enantiomers.[7] |
| Detector Temperature | 250 °C (FID) |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
Dilute the stock solution to an appropriate concentration for GC analysis (e.g., 100 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial.
Quantitative Data Summary
Table 1: Representative Chromatographic Data for Chiral GC Separation of this compound Stereoisomers
| Stereoisomer | Expected Elution Order | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| (2R,3S)-2,3-dimethylpentanal | 1 | 25.2 | - |
| (2S,3R)-2,3-dimethylpentanal | 2 | 25.8 | 1.6 |
| (2R,3R)-2,3-dimethylpentanal | 3 | 27.1 | 2.5 |
| (2S,3S)-2,3-dimethylpentanal | 4 | 27.9 | 1.8 |
Note: The actual elution order and retention times will depend on the specific chiral stationary phase and analytical conditions used.
Visualizations
Caption: Experimental workflow for the chiral GC analysis of this compound.
Caption: Decision tree for troubleshooting poor resolution in chiral GC separations.
References
- 1. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. hplc.sk [hplc.sk]
- 7. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
Troubleshooting Peak Tailing in GC Analysis of 2,3-Dimethylpentanal: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2,3-Dimethylpentanal.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
Peak tailing in gas chromatography can be a frustrating issue, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identify and resolve the common causes of peak tailing for this compound.
Is it a Chemical or a Physical Problem?
A critical first step is to determine if the peak tailing is affecting all peaks in your chromatogram or just specific ones.
-
If ALL peaks are tailing: The issue is likely physical or mechanical. This could be related to improper column installation, a leak in the system, or a poorly cut column.
-
If ONLY the this compound peak (and other polar or active compounds) is tailing: The problem is likely due to chemical interactions between the analyte and the GC system. Aldehydes like this compound are prone to secondary interactions with active sites in the inlet or on the column.
Below is a troubleshooting workflow to guide you through the process of identifying and resolving the cause of peak tailing.
Caption: Troubleshooting workflow for GC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an aldehyde like this compound?
A1: Aldehydes are polar compounds and are susceptible to interactions with active sites within the GC system. The most common causes of peak tailing for this compound include:
-
Active Sites in the Inlet: Contaminated or non-deactivated injector liners can have active silanol groups that strongly interact with the aldehyde, causing tailing.
-
Column Contamination or Degradation: Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample matrix components, creating active sites.
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can create dead volumes and turbulent flow paths, leading to peak distortion.[1][2]
-
Poor Column Cut: A jagged or uneven column cut can also cause turbulence and result in tailing peaks.[1][2]
-
Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for polar analytes can lead to poor peak shape.
Q2: What type of GC column is recommended for the analysis of this compound?
A2: For a polar analyte like this compound, a polar stationary phase is generally recommended to achieve good peak shape and resolution. A common choice for such compounds is a wax-type column (polyethylene glycol), such as a DB-Wax. The NIST Chemistry WebBook reports a retention index for this compound on a DB-Wax column, indicating its suitability.
| Analyte | Column Type | Stationary Phase | Retention Index |
| This compound | Capillary | DB-Wax | 1258 |
Q3: What are the key GC parameters to optimize to reduce peak tailing for this compound?
A3: Optimizing your GC method parameters is crucial for achieving symmetrical peaks. Here are some key parameters to consider:
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A good starting point is typically 250 °C.
-
Oven Temperature Program: A proper temperature program is essential. Starting at a lower initial oven temperature can help focus the analytes at the head of the column, leading to sharper peaks. A subsequent temperature ramp will then elute the compounds.
-
Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte through the column. Too low a flow rate can lead to band broadening and tailing.
-
Injection Technique: For trace analysis, a splitless injection is often used. However, it's important to optimize the splitless hold time to ensure complete transfer of the analyte onto the column without excessive band broadening.
Q4: How can I minimize active sites in my GC system?
A4: Minimizing active sites is critical for analyzing polar compounds like aldehydes. Here are some effective strategies:
-
Use Deactivated Inlet Liners: Always use high-quality, deactivated (silanized) inlet liners. Consider using a liner with glass wool, as this can help to trap non-volatile residues and provide a more inert surface for vaporization.
-
Regular Inlet Maintenance: Regularly replace the septum and O-rings in the inlet to prevent leaks and contamination. A dirty liner should be replaced promptly.
-
Column Conditioning: Properly condition a new column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
-
Column Trimming: If you suspect contamination at the head of the column, trimming 10-20 cm from the inlet end can often restore peak shape.
Experimental Protocols
Protocol 1: Inlet Maintenance Procedure
This protocol outlines the steps for routine maintenance of the GC inlet to minimize active sites and prevent peak tailing.
Materials:
-
New, deactivated inlet liner
-
New septum
-
New O-ring
-
Tweezers or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool Down the Inlet: Ensure the GC inlet temperature is at a safe, low temperature (e.g., below 50 °C) before performing any maintenance.
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the septum nut upon reassembly.
-
Remove the Inlet Liner: Use tweezers or a liner removal tool to carefully remove the old inlet liner.
-
Replace the O-ring: Remove the old O-ring and replace it with a new one.
-
Install the New Liner: Gently insert the new, deactivated liner into the inlet.
-
Reassemble and Leak Check: Reassemble the inlet and restore gas flows. Perform a leak check to ensure all connections are secure.
-
Conditioning: Heat the inlet to the desired operating temperature and allow it to equilibrate before running samples.
Protocol 2: GC Column Trimming
This protocol describes how to properly trim the end of a capillary GC column to remove contamination and restore performance.
Materials:
-
Capillary column cutter (ceramic wafer or diamond-tipped scribe)
-
Magnifying glass or microscope
-
Lint-free gloves
Procedure:
-
Cool Down the GC: Ensure the oven and inlet/detector temperatures are at a safe level.
-
Remove the Column: Carefully disconnect the column from the inlet and detector.
-
Inspect the Column End: Using a magnifying glass, inspect the inlet end of the column for any discoloration or visible contamination.
-
Score the Column: Using a ceramic wafer or diamond-tipped scribe, make a clean, square score on the polyimide coating of the column, approximately 10-20 cm from the end.
-
Break the Column: Gently flex the column at the score to create a clean, square break.
-
Inspect the Cut: Examine the new column end under magnification to ensure it is a clean, 90-degree cut with no jagged edges or shards. If the cut is not perfect, repeat the process.
-
Reinstall the Column: Reinstall the column in the inlet and detector, ensuring the correct insertion depth.
-
Leak Check: Perform a leak check to confirm the connections are secure.
References
preventing the oxidation of 2,3-Dimethylpentanal during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,3-Dimethylpentanal during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an aliphatic aldehyde with the chemical formula C7H14O.[1][2] Its stability is crucial as aldehydes are prone to oxidation, which can lead to the formation of impurities, primarily the corresponding carboxylic acid (2,3-dimethylpentanoic acid). These impurities can affect the accuracy of experimental results, compromise product quality, and impact the safety and efficacy of pharmaceutical formulations.
Q2: What are the primary degradation pathways for this compound during storage?
A2: The primary degradation pathways for this compound are:
-
Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH) in the presence of oxygen. This is the most common degradation pathway.
-
Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light and heat.[3] This can result in the formation of trimers or higher molecular weight polymers, leading to cloudiness or precipitation in the sample.
Q3: What are the visible signs of this compound degradation?
A3: Visible signs of degradation include:
-
Discoloration: The initially colorless liquid may develop a yellowish tint.
-
Formation of Precipitate: Polymerization can lead to the formation of solid particles or a cloudy appearance.
-
Change in Odor: While this compound has a characteristic odor, significant changes may indicate the formation of degradation products.
Q4: How can I prevent the oxidation of this compound?
A4: To prevent oxidation, it is recommended to:
-
Store under an inert atmosphere: Replace the air in the storage container with an inert gas like argon or nitrogen to minimize contact with oxygen.[4][5]
-
Use antioxidants: Add a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), to inhibit the oxidation process.[6]
-
Control storage temperature: Store at low temperatures (2-8°C) to reduce the rate of chemical reactions.
-
Protect from light: Store in amber glass vials or other light-blocking containers to prevent photo-oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased purity of this compound confirmed by analysis. | Oxidation: Exposure to oxygen in the air. | 1. Purge the headspace of the storage container with a stream of dry argon or nitrogen before sealing. 2. Consider adding an antioxidant like BHT at a concentration of 0.01-0.1% (w/w). |
| The sample has turned yellow. | Oxidation and/or minor polymerization. | 1. Check the purity of the sample using GC-MS or HPLC. 2. If purity is compromised, consider repurification by distillation. 3. For future storage, implement the use of an inert atmosphere and antioxidants. |
| A white precipitate or cloudiness has formed in the vial. | Polymerization: Often catalyzed by acidic or basic impurities, or exposure to light and elevated temperatures. | 1. Avoid exposure to acidic or basic conditions. 2. Store in a cool, dark place. 3. If polymerization is a recurring issue, consider storing the aldehyde as a dilute solution in a dry, inert solvent. |
| Inconsistent experimental results using stored this compound. | Presence of unquantified impurities. | 1. Re-analyze the purity of the stored this compound using a validated analytical method before use. 2. If impurities are detected, purify the aldehyde or use a fresh batch. |
Storage Condition Recommendations
For optimal stability and to minimize degradation of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidation and polymerization reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of oxidation. Argon is denser than air and can provide a stable inert blanket.[4][5] |
| Light Exposure | Store in amber glass vials or light-blocking containers | Protects the compound from light-induced degradation. |
| Antioxidant | Butylated Hydroxytoluene (BHT) at 0.01-0.1% (w/w) | Scavenges free radicals to inhibit the auto-oxidation chain reaction.[6] |
| Container | Tightly sealed glass container with a PTFE-lined cap | Prevents moisture ingress and ensures a good seal to maintain the inert atmosphere. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the quantification of this compound and the detection of its primary oxidation product, 2,3-dimethylpentanoic acid, without derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
This compound standard of known purity
-
2,3-Dimethylpentanoic acid standard
-
High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a stock solution of 2,3-dimethylpentanoic acid (e.g., 1000 µg/mL) in the same solvent.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample to be tested.
-
Dissolve the sample in the chosen solvent to a final concentration within the calibration range.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
-
Data Analysis:
-
Identify the peaks for this compound and 2,3-dimethylpentanoic acid based on their retention times and mass spectra compared to the standards.
-
Quantify the amount of each compound in the sample by constructing a calibration curve from the standard solutions.
-
Visualizations
References
- 1. This compound | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Formaldehyde - Wikipedia [en.wikipedia.org]
- 4. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 5. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Large-Scale Synthesis of 2,3-Dimethylpentanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3-Dimethylpentanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale synthesis of this compound, with a focus on a common industrial method involving the Darzens condensation of 3-methyl-2-pentanone followed by saponification and decarboxylation.
Problem 1: Low Yield of Glycidic Ester Intermediate
Symptoms:
-
Overall yield of this compound is significantly lower than the expected 40-70%.[1]
-
Analysis of crude reaction mixture shows a high percentage of unreacted 3-methyl-2-pentanone.
-
Formation of significant side products detected by GC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Base Selection: Ensure a strong, non-nucleophilic base is used. While the patent mentions sodium methoxide, other bases like sodium ethoxide or potassium tert-butoxide could be trialed. The choice of base can influence diastereoselectivity.[2] - Temperature Control: Maintain a low reaction temperature (e.g., -15 to -20°C as per the patent) during base addition to prevent side reactions of the base with the α-haloacetate.[1] |
| Side Reactions of the Carbonyl Compound | - Self-Condensation: Slow addition of the base to the mixture of 3-methyl-2-pentanone and α-haloacetate can minimize the concentration of the enolate at any given time, reducing the likelihood of self-condensation (an aldol reaction). |
| Reaction with the α-Halo Ester | - Wurtz-type Coupling: The enolate of the α-halo ester can react with another molecule of the ester. Ensure the carbonyl compound is present in a slight excess or that the stoichiometry is carefully controlled. |
| Reversibility of the Aldol Addition Step | - Temperature: Ensure the reaction is not allowed to warm up prematurely, which could favor a retro-aldol reaction of the intermediate halohydrin alkoxide. |
Problem 2: Incomplete Saponification and Decarboxylation
Symptoms:
-
Presence of the glycidic ester intermediate in the final product.
-
Low yield of the desired this compound.
-
Formation of α-hydroxy acid as a byproduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Hydrolysis of the Ester | - Base Concentration: Ensure the concentration of the sodium hydroxide (or potassium hydroxide) solution is adequate for complete saponification. - Reaction Time: Increase the reaction time for the saponification step. The patent suggests 4 hours at room temperature.[1] - Phase Transfer: In a large-scale biphasic system, consider the use of a phase-transfer catalyst to improve the interaction between the aqueous base and the organic ester. |
| Incomplete Decarboxylation | - Acidification: Ensure the pH is lowered sufficiently (pH 1-2) during the acidification step to protonate the carboxylate and facilitate decarboxylation.[1] - Heating: Gentle heating after acidification can promote the decarboxylation of the unstable β-keto acid (formed after epoxide opening) or glycidic acid. However, excessive heat can lead to side reactions. |
| Alternative Reaction Pathway of Glycidic Acid | - Controlled Decomposition: The decomposition of the glycidic acid can lead to the formation of a ketone as well as the desired aldehyde. The temperature and pH of the decarboxylation step should be carefully optimized to favor aldehyde formation. |
Problem 3: Product Purity Issues
Symptoms:
-
Final product contains significant impurities after distillation.
-
Common impurities include 2,3-dimethylpentanol, 2,3-dimethylpentanoic acid, and aldol condensation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autoxidation of the Aldehyde | - Inert Atmosphere: Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding carboxylic acid. - Storage: Store the product at low temperatures and protected from light. |
| Over-reduction or Disproportionation | - Side Reactions: Although not a primary step in this synthesis, impurities in starting materials or localized high temperatures during workup could potentially lead to the formation of the corresponding alcohol. |
| Incomplete Removal of Acidic Impurities | - Aqueous Wash: Before final distillation, wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities like 2,3-dimethylpentanoic acid.[3] |
| Aldol Condensation of the Product | - pH Control: Ensure the final product is not stored under basic or strongly acidic conditions, which can catalyze self-condensation. |
| Purification via Bisulfite Adduct | - For persistent impurities, consider a purification step involving the formation of the bisulfite adduct. This allows for the separation of the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by adding a base.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a common industrial synthesis route for this compound?
A1: A method suitable for industrial production involves a Darzens-type condensation of 3-methyl-2-pentanone with an α-haloacetate (like methyl chloroacetate) in the presence of a strong base such as sodium methoxide. This forms an intermediate glycidic ester, which is then saponified and decarboxylated through acidification to yield this compound. This process is reported to have a molar yield of 40-70% and is favored for its use of readily available starting materials and relatively simple equipment.[1]
Q2: What are the main side products to watch for in the Darzens condensation step?
A2: The primary side reactions include the self-condensation of 3-methyl-2-pentanone (an aldol reaction), the reaction of the base with the α-haloacetate, and the formation of diastereomers of the glycidic ester. The relative amounts of these can be influenced by reaction temperature, the rate of base addition, and the specific base used.
Q3: How can I effectively purify this compound on a large scale?
A3: The primary purification method is fractional distillation under reduced pressure.[1] To remove common impurities before distillation, it is advisable to wash the crude product with a 10% sodium bicarbonate solution to eliminate acidic byproducts like 2,3-dimethylpentanoic acid.[3] For higher purity, a reversible derivatization can be employed by forming a bisulfite addition product. The aldehyde reacts with a saturated sodium bisulfite solution to form a charged adduct that can be extracted into the aqueous phase, leaving organic impurities behind. The aldehyde can then be regenerated by making the aqueous solution basic.[4][5]
Q4: What are the critical safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Flammability: this compound is a flammable liquid. All procedures should be carried out in a well-ventilated area, away from ignition sources, and using appropriate grounding for equipment to prevent static discharge.
-
Reagents: The use of strong bases like sodium methoxide requires careful handling to avoid contact with skin and moisture. The reaction can be exothermic, necessitating controlled addition and efficient cooling.
-
Pressure Build-up: The decarboxylation step releases carbon dioxide. The reaction vessel must be adequately vented to prevent pressure build-up.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, should be worn at all times.
Q5: Can hydroformylation be used to synthesize this compound?
A5: Theoretically, hydroformylation (also known as the oxo process) of an alkene like 2,3-dimethyl-1-pentene could produce this compound.[3][6] However, industrial hydroformylation often favors the formation of linear aldehydes over branched ones for less substituted alkenes.[1] For a sterically hindered, branched alkene, achieving high conversion and selectivity for the desired aldehyde can be challenging, and may require specialized catalysts (e.g., rhodium-based with specific phosphine ligands) and optimized conditions (high pressure and temperature).[3][7] Isomerization of the starting alkene can also lead to a mixture of aldehyde products.
Experimental Protocols
Protocol 1: Synthesis of this compound via Darzens Condensation (Based on CN101525279A)
-
Reaction Setup: A suitable reactor is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inlet for an inert atmosphere.
-
Condensation:
-
Charge the reactor with 3-methyl-2-pentanone (1.0 eq), methyl chloroacetate (1.1 eq), and toluene.
-
Cool the reaction mixture to -20°C.
-
Slowly add a solution of sodium methoxide (1.3 eq) in methanol over approximately 3 hours, maintaining the temperature at or below -15°C.
-
After the addition is complete, continue stirring at this temperature for 2 hours, then allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Saponification:
-
Add a solution of sodium hydroxide in methanol to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
-
Work-up and Decarboxylation:
-
Remove the methanol under reduced pressure.
-
Add cold water and stir, then allow the layers to separate.
-
Separate the aqueous layer and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., methyl tertiary-butyl ether).
-
-
Purification:
-
Combine the organic extracts and wash with a dilute sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Logical workflow for troubleshooting the synthesis of this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroformylation of alkenes: An industrial view of the status and importance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. technology.matthey.com [technology.matthey.com]
matrix effects in the quantification of 2,3-Dimethylpentanal in complex samples
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on overcoming challenges related to the quantification of 2,3-Dimethylpentanal in complex samples. The following sections address common issues, particularly those arising from matrix effects, and provide detailed protocols and troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed?
A1: this compound is a volatile organic compound (VOC), specifically an aldehyde.[1][2][3] Its analysis is relevant in various fields, including food science for flavor and off-odor profiling, environmental monitoring as a potential pollutant, and in clinical diagnostics as a possible biomarker in breath or other biological samples. Due to its volatility, it is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
Q2: What are matrix effects in the context of GC-MS analysis?
A2: Matrix effects are a common source of analytical error in GC-MS.[5] They occur when co-extracted, non-target compounds from the sample (the "matrix") interfere with the behavior of the target analyte in the GC-MS system.[6][7] This interference can lead to an inaccurate quantification of the analyte, even if it is chromatographically separated.
Q3: How do I know if my analysis of this compound is affected by matrix effects?
A3: The most definitive way to identify matrix effects is to compare the response of the analyte in a pure solvent standard to its response in a sample matrix. A significant difference in signal intensity for the same concentration indicates the presence of matrix effects. A common diagnostic procedure is the post-extraction spike experiment, detailed in the protocols section below.
Q4: What is the difference between signal suppression and enhancement?
A4: Signal suppression is the more common phenomenon, where co-eluting matrix components interfere with the ionization of the target analyte in the MS ion source, leading to a lower signal and underestimation of the analyte's concentration.[6][7] Signal enhancement is the opposite, where matrix components may improve the ionization efficiency or transfer of the analyte, leading to a higher signal and overestimation. This can occur, for instance, when matrix components "protect" the analyte from degradation in the hot GC inlet.[8]
Troubleshooting Guide
Q: My peak area for this compound is unexpectedly low and inconsistent in my samples compared to my solvent standards. What should I do?
A: This is a classic symptom of matrix-induced signal suppression. Follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm Instrument Performance Before investigating the matrix, rule out instrument issues.
-
Check for Leaks: Check for gas leaks at all connections.[9][10] High nitrogen (m/z 28) and water (m/z 18) signals in a manual tune can indicate a leak.[10]
-
Clean the Ion Source: A dirty ion source is a frequent cause of signal degradation and can exacerbate matrix effects.[7][9] If it has been a while since the last cleaning, perform maintenance according to the manufacturer's guidelines.
-
Verify Injection System: Ensure the syringe is functioning correctly and the GC inlet liner is clean and deactivated.[9] Contamination or activity in the inlet can lead to poor reproducibility.
Step 2: Quantitatively Assess Matrix Effects Perform a post-extraction spike experiment to confirm that the matrix is the root cause. A detailed method is provided in the Experimental Protocols section. This test will allow you to calculate the "Matrix Effect Factor" and determine the extent of signal suppression or enhancement.
Step 3: Mitigate the Identified Matrix Effects If matrix effects are confirmed, you have several strategies to correct for them. The best choice depends on your sample type, throughput needs, and available resources.
-
A. Simple Mitigation: Sample Dilution
-
Action: Dilute the sample extract with a clean solvent. This reduces the concentration of interfering matrix components.
-
Consideration: This approach is effective but may dilute this compound to a concentration below the method's limit of quantification (LOQ). Studies on VOCs in blood have shown that a 1:5 dilution can be effective for compounds in a similar volatility range.[11]
-
-
B. Advanced Sample Preparation
-
Action: Implement a more selective sample preparation technique to remove matrix interferences before injection. For a volatile analyte like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice.[12][13][14] It is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above the sample, leaving non-volatile matrix components behind.[13]
-
Consideration: Method development is required to optimize fiber chemistry, extraction time, and temperature.[14] A protocol to guide this is provided below.
-
-
C. Advanced Calibration Strategies
-
Action: If sample preparation cannot fully remove interferences, use a calibration technique that compensates for the effect.
-
Matrix-Matched Calibration: This is a widely used and effective method.[5][15] Prepare your calibration standards in a blank matrix extract that is free of your analyte. This ensures that the standards and samples experience the same matrix effect, leading to accurate quantification.[8][15]
-
Stable Isotope Dilution (SID): This is the gold standard for correcting matrix effects.[8] It involves adding a known concentration of a stable isotope-labeled version of this compound (e.g., d-labeled) to every sample before extraction. Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects, and the ratio of their signals provides a highly accurate measurement.
-
Consideration: Matrix-matched calibration requires a reliable source of blank matrix.[16] Stable isotope-labeled standards can be expensive and may not be commercially available for all analytes.[8]
-
Experimental Protocols
Protocol 1: Assessing Matrix Effect via Post-Extraction Spike
-
Prepare Samples: Select at least six different sources of your blank matrix. Process them using your established extraction procedure.
-
Create Two Sets:
-
Set A (Matrix Spike): Spike the blank matrix extracts with a known concentration of this compound (e.g., a mid-point from your calibration curve).
-
Set B (Solvent Standard): Prepare a standard in pure solvent at the exact same concentration as Set A.
-
-
Analyze: Inject and analyze both sets using your GC-MS method.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
Interpretation:
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
A value between 80% and 120% is often considered acceptable, but this depends on the validation requirements of your assay.
-
-
Protocol 2: Method of Matrix-Matched Calibration
-
Obtain Blank Matrix: Source a batch of the sample matrix that is certified or tested to be free of this compound.
-
Process Blank Matrix: Perform your entire sample extraction procedure on this blank matrix to create a "blank matrix extract."
-
Prepare Calibration Standards: Create your calibration curve by spiking the blank matrix extract with the required concentrations of this compound.
-
Analyze: Use this matrix-matched calibration curve to quantify the this compound in your unknown samples (which have been processed through the same extraction procedure). This approach is considered a reliable way to avoid errors arising from matrix effects.[5]
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place a precisely measured aliquot of your complex sample (e.g., 1 mL of plasma, 1 g of homogenized food) into a headspace vial. Add any required matrix modifiers (e.g., salt to increase volatility).
-
Incubation: Place the vial in an autosampler tray with an agitator and heater. Allow the sample to equilibrate at a set temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow this compound to partition into the headspace.
-
Extraction: After incubation, expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.
-
Desorption: Immediately transfer the fiber to the hot GC inlet (e.g., 250 °C), where the trapped analytes are thermally desorbed onto the GC column for analysis.
-
Optimization: Key parameters to optimize include fiber chemistry, incubation temperature and time, and extraction time to achieve maximum sensitivity.[14]
Quantitative Data Summary
The following table presents representative data illustrating the impact of matrix effects on this compound quantification and the effectiveness of various mitigation strategies.
| Matrix Type | Sample Prep Method | Calibration Method | Average Matrix Effect (%) | Analyte Recovery (%) | Comments |
| Human Plasma | Protein Precipitation | Solvent-Based | 45% (Suppression) | 43% | Severe signal suppression is observed.[17] |
| Human Plasma | Protein Precipitation | Matrix-Matched | 98% | 95% | Matrix-matched calibration effectively compensates for the suppression.[5] |
| Human Plasma | HS-SPME | Solvent-Based | 105% | 97% | HS-SPME successfully removes most interfering non-volatile matrix components.[11] |
| Food Extract (Pork) | QuEChERS | Solvent-Based | 140% (Enhancement) | 142% | Co-extracted fatty acids can act as analyte protectants in the inlet, causing signal enhancement.[8] |
| Food Extract (Pork) | QuEChERS | Matrix-Matched | 102% | 99% | The use of matrix-matched standards is a recommended option to reduce matrix effects.[15] |
| Food Extract (Pork) | QuEChERS | Stable Isotope Dilution | 100% | 101% | Considered the most accurate approach for correcting matrix effects and recovery losses.[8] |
Visual Guides
Below are diagrams visualizing key workflows for troubleshooting and analysis.
Caption: Troubleshooting workflow for diagnosing and resolving matrix effects.
Caption: General analytical workflow for quantifying this compound.
References
- 1. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 2. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 3. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. ion suppression on GC-MS - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation for the analysis of volatile organic compounds in air and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 16. Matrix-matched calibration question - Chromatography Forum [chromforum.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2,3-Dimethylpentanal: HS-GC-MS vs. HPLC-UV
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the volatile aldehyde 2,3-Dimethylpentanal, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two robust methods: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. This comparison is based on established analytical principles and typical performance data to assist in selecting the most suitable method for your specific research needs.
Method Performance Comparison
The validation of an analytical method is crucial to ensure data of high quality and reliability.[1][2] Key validation parameters, guided by international standards such as the ICH M10 guidelines, include accuracy, precision, linearity, and sensitivity.[3] A summary of the typical performance characteristics for the two compared methods is presented below.
| Validation Parameter | HS-GC-MS | HPLC-UV with DNPH Derivatization |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.1 - 25 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | High (Mass Spec Detection) | High (Chromatographic Separation) |
| Sample Throughput | Moderate | Lower (derivatization step) |
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method.[1] Below are representative protocols for both the HS-GC-MS and HPLC-UV methods for the quantification of this compound.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the direct analysis of volatile compounds like this compound from a sample matrix.
1. Sample Preparation:
-
Accurately weigh 1 gram of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Add an appropriate internal standard.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. HS-GC-MS System and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column.[4]
-
Headspace Sampler Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the standards using the HS-GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method 2: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method involves a chemical reaction to create a more stable and UV-active derivative, which can enhance sensitivity.[5]
1. Derivatization Procedure:
-
To 1 mL of the sample (or standard), add 1 mL of a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile.
-
Add 50 µL of a catalytic acid (e.g., sulfuric acid).
-
Vortex the mixture and allow it to react at 40°C for 30 minutes.
-
Cool the solution and dilute with an appropriate volume of the mobile phase.
2. HPLC-UV System and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound.
-
Derivatize each standard using the procedure described above.
-
Analyze the derivatized standards by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against the concentration.
Visualizing the Analytical Workflow
To better understand the logical flow of validating an analytical method for this compound, the following diagram illustrates the key stages.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HS-GC-MS and HPLC-UV with derivatization are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For direct analysis of volatile compounds in complex matrices, HS-GC-MS is often preferred. When higher sensitivity is required and the sample matrix is cleaner, HPLC-UV after derivatization can be an excellent alternative. Proper method validation is essential to ensure the generation of accurate and reliable data for any chosen method.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 32749-94-3 | Benchchem [benchchem.com]
A Comparative Analysis of 2,3-Dimethylpentanal Stereoisomers and Their Anticipated Flavor Profiles
A comprehensive guide for researchers, scientists, and drug development professionals on the flavor profiles of 2,3-Dimethylpentanal stereoisomers, detailing the principles of their sensory perception and the experimental methodologies for their characterization.
While specific experimental data on the distinct flavor profiles of the four stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—are not publicly available, established principles of stereochemistry and sensory science suggest that significant differences in their olfactory perception are highly probable. This guide provides a framework for understanding these expected variations, outlines the necessary experimental protocols for their determination, and presents a theoretical basis for their distinct biological interactions.
The Role of Chirality in Olfactory Perception
Chirality is a fundamental property in flavor and fragrance chemistry, where stereoisomers of a single compound can elicit vastly different olfactory responses.[1] This phenomenon arises from the three-dimensional nature of olfactory receptors in the human nose, which are themselves chiral. The differential interaction between a chiral odorant molecule and a chiral receptor can lead to variations in perceived odor quality, intensity, and detection threshold.
This compound possesses two chiral centers, giving rise to four possible stereoisomers, grouped into two enantiomeric pairs: ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)).[2] The relationship between these pairs is diastereomeric. It is well-documented that enantiomers can have distinct smells, and diastereomers almost always do.
Anticipated Flavor Profile Variations
Branched-chain aldehydes, such as 2-methylpropanal and 2- and 3-methylbutanal, are recognized as significant flavor compounds in a variety of food products, often contributing malty or chocolate-like notes.[3][4][5] For this compound, a general odor description of "green" and "ethereal" has been noted when evaluated at a 1% concentration in dipropylene glycol, though this description does not differentiate between the stereoisomers.[2]
Based on studies of other chiral aldehydes, it is anticipated that the four stereoisomers of this compound will exhibit unique flavor profiles. These differences may manifest as:
-
Distinct Odor Qualities: One stereoisomer might be perceived as predominantly "green," while another could have more pronounced "fruity," "floral," or even "waxy" notes.
-
Varying Odor Intensities and Thresholds: The concentration at which each stereoisomer can be detected (the odor threshold) is likely to differ, with some isomers being significantly more potent than others.
Experimental Protocols for Flavor Profile Determination
To empirically determine and compare the flavor profiles of this compound stereoisomers, a combination of analytical and sensory evaluation techniques is required.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. In this method, the effluent from a gas chromatograph is split, with one portion going to a detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.
Methodology:
-
Sample Preparation: Pure samples of each synthesized stereoisomer are diluted in an appropriate solvent.
-
GC Separation: The samples are injected onto a chiral GC column capable of separating the stereoisomers.
-
Olfactometry: A trained sensory panelist sniffs the effluent at the olfactometry port and provides a description of the odor and its intensity over time.
-
Data Analysis: The retention time of each odor event is correlated with the corresponding peak from the detector to identify the responsible stereoisomer and its sensory attributes.
Sensory Panel Analysis
Quantitative sensory analysis using a trained panel is essential for characterizing and comparing the flavor profiles.
Methodology:
-
Panelist Training: A panel of individuals is trained to identify and scale the intensity of various flavor attributes relevant to aldehydes (e.g., green, fruity, fatty, waxy).
-
Sample Presentation: The panelists are presented with diluted, coded samples of each stereoisomer in a controlled environment.
-
Attribute Rating: Panelists rate the intensity of each flavor attribute for each sample on a standardized scale.
-
Statistical Analysis: The data is statistically analyzed to identify significant differences in the flavor profiles of the stereoisomers.
Odor Threshold Determination
Determining the odor detection threshold for each stereoisomer provides a quantitative measure of its potency.
Methodology:
-
Sample Preparation: A series of dilutions of each stereoisomer in a neutral medium (e.g., water or air) is prepared.
-
Forced-Choice Presentation: Panelists are presented with a set of samples (e.g., three, where one contains the odorant and two are blanks) and asked to identify the odor-containing sample.
-
Threshold Calculation: The concentration at which the panel can reliably detect the odorant is determined statistically.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Comparative Flavor Profile of this compound Stereoisomers
| Stereoisomer | Flavor Descriptor(s) | Odor Detection Threshold (ppb in water) |
| (2R,3R) | Green, slightly fatty | To be determined |
| (2S,3S) | Green, sharp, herbaceous | To be determined |
| (2R,3S) | Fruity, waxy, mild green | To be determined |
| (2S,3R) | Floral, sweet, with a green note | To be determined |
Visualizations
Stereoisomers of this compound
Caption: Stereoisomeric relationships of this compound.
Hypothetical Experimental Workflow for Flavor Profile Analysis
Caption: Workflow for determining flavor profiles of stereoisomers.
Conclusion
While direct experimental data for the flavor profiles of this compound stereoisomers is currently lacking in scientific literature, the principles of chiral recognition in olfaction strongly suggest that each isomer possesses a unique sensory profile. The experimental workflows outlined in this guide provide a robust framework for the elucidation of these profiles. Such research would not only contribute valuable data to the field of flavor chemistry but also enhance our understanding of structure-odor relationships and the intricacies of sensory perception. For professionals in drug development, where understanding molecular interactions is paramount, these principles of chiral recognition in biological systems are of significant relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 32749-94-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dimethylpentanal and Other Branched Aldehydes in Flavor Perception
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the flavor profiles, sensory thresholds, and underlying perceptual mechanisms of 2,3-dimethylpentanal and other key branched aldehydes.
This guide provides a detailed comparison of the flavor and sensory characteristics of this compound against other well-known branched aldehydes, such as 2-methylbutanal and 3-methylbutanal. By presenting available quantitative data, experimental methodologies, and insights into the relevant biological signaling pathways, this document aims to serve as a valuable resource for professionals in flavor chemistry, sensory science, and related fields.
Sensory Profile Comparison: A Tale of Two Odor Characters
Branched-chain aldehydes are significant contributors to the aroma of a wide variety of food products. However, subtle differences in their molecular structure can lead to vastly different flavor perceptions.
This compound is characterized by a distinct "green" and "ethereal" aroma.[1] This profile sets it apart from other short-chain branched aldehydes which are more commonly associated with roasted and nutty notes.
In contrast, 2-methylbutanal and 3-methylbutanal are well-known for their "malty," "chocolate-like," and nutty aromas.[2][3][4] These compounds are key flavor components in numerous fermented and heat-treated foods, including cheese, bread, and beer.[3][4] 2-Methylbutanal is also described as having a cocoa and almond aroma.[2]
The following table summarizes the distinct sensory descriptors of these branched aldehydes:
| Compound | Common Synonyms | Molecular Formula | Flavor/Odor Descriptors |
| This compound | 2,3-Dimethylvaleraldehyde | C7H14O | Green, Ethereal[1] |
| 2-Methylbutanal | 2-Methylbutyraldehyde | C5H10O | Malty, Chocolate-like, Nutty, Cocoa, Almond[2][4] |
| 3-Methylbutanal | Isovaleraldehyde | C5H10O | Malty, Chocolate-like, Nutty[2][4] |
| 2-Methylpropanal | Isobutyraldehyde | C4H8O | Malty, Chocolate-like[4] |
Quantitative Sensory Data: Odor Detection Thresholds
The following table presents the odor detection thresholds for several branched aldehydes in water and a cheese matrix, illustrating the influence of the food matrix on perception.
| Compound | Odor Detection Threshold in Water (mg/L) | Odor Detection Threshold in Cheese Matrix (µg/kg) |
| 2-Methylpropanal | 0.10[4] | - |
| 2-Methylbutanal | 0.13[4] | 175.39 |
| 3-Methylbutanal | 0.06[4] | 150.31 |
Data for cheese matrix from a study on Cheddar cheese.
Experimental Protocols
The determination of flavor profiles and odor thresholds relies on standardized sensory evaluation and instrumental analysis techniques.
Sensory Evaluation Methodology
A common approach for determining odor detection thresholds and characterizing flavor profiles involves a trained sensory panel.
Example Protocol: Determination of Odor Detection Threshold
A typical method for determining the odor detection threshold is the 3-Alternative Forced-Choice (3-AFC) procedure .
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific odorant being tested.
-
Sample Preparation: A series of dilutions of the aldehyde in a neutral solvent (e.g., purified water or deodorized oil) are prepared.
-
Presentation: In each trial, panelists are presented with three samples: two are blanks (solvent only), and one contains the diluted odorant.
-
Task: Panelists are asked to identify the sample that is different from the other two.
-
Data Analysis: The results are analyzed using statistical methods, such as the sigmoid (logistic) equation, to determine the concentration at which there is a 50% probability of correct detection above chance.[5] This concentration is defined as the odor detection threshold.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
-
Sample Injection: A volatile sample containing the aldehydes is injected into the gas chromatograph.
-
Separation: The compounds are separated based on their boiling points and chemical properties as they pass through the GC column.
-
Detection and Olfactory Evaluation: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port where a trained analyst evaluates the odor of each eluting compound.
-
Data Integration: The instrumental data (retention time, mass spectrum) is correlated with the sensory data (odor description, intensity) to identify the compounds responsible for specific aromas.
Signaling Pathways in Aldehyde Perception
The perception of aldehydes is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.
While the specific receptors for this compound have not been definitively identified, research on other aldehydes provides insights into the potential mechanisms. The human olfactory receptor OR1A1 has been shown to be activated by a range of aldehydes and other odorants.[6] The interaction between an aldehyde and its receptor triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
This cascade typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.
Conclusion
This compound presents a distinct "green" and "ethereal" sensory profile that differentiates it from the "malty" and "chocolate-like" notes of other common branched aldehydes like 2-methylbutanal and 3-methylbutanal. While quantitative odor threshold data for this compound remains to be fully elucidated, the established low thresholds of other branched aldehydes underscore the general potency of this class of flavor compounds. Understanding these nuanced differences is crucial for the precise formulation of flavors and fragrances and for advancing our knowledge of structure-odor relationships. Further research is warranted to determine the specific olfactory receptors and the full quantitative sensory profile of this compound to enable a more comprehensive comparison.
References
- 1. This compound | 32749-94-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odor Detection Thresholds & References [leffingwell.com]
A Comparative Guide to the Validation of a GC-FID Method for 2,3-Dimethylpentanal Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is paramount. 2,3-Dimethylpentanal, a branched-chain aldehyde, is a molecule of interest in various fields, including flavor and fragrance chemistry, and as a potential impurity or intermediate in chemical syntheses. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted technique for the analysis of such volatile organic compounds due to its reliability and simplicity.
This guide provides a comprehensive overview of a validated GC-FID method for the analysis of this compound. It includes a comparison with alternative analytical techniques, a detailed experimental protocol for the GC-FID method, and a complete set of validation data presented in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods for Aldehyde Analysis
While GC-FID is a stalwart for routine analysis, other techniques can also be employed for the determination of aldehydes. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| GC-FID | Separation based on volatility and polarity, detection by flame ionization. | Robust, reliable, cost-effective, wide linear range. | Not suitable for non-volatile compounds, less selective than MS. | µg/mL to ng/mL |
| GC-MS | Separation by GC, identification and quantification by mass spectrometry. | High selectivity and sensitivity, structural elucidation possible. | Higher equipment and maintenance costs, more complex operation. | pg/mL to fg/mL |
| HPLC-UV/Vis (with derivatization) | Separation by liquid chromatography, detection by UV/Vis absorption after reaction with a chromophore (e.g., DNPH). | Suitable for a wide range of aldehydes, good sensitivity. | Derivatization step can be time-consuming and introduce errors. | ng/mL |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency, small sample volume required. | Can have lower sensitivity and reproducibility compared to GC and HPLC. | µg/mL |
Proposed GC-FID Method and Validation Protocol
The following section outlines a detailed experimental protocol for the analysis of this compound by GC-FID and the subsequent method validation.
Experimental Protocol
Instrumentation: A gas chromatograph (e.g., Agilent 8860 GC or similar) equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is used for the analysis.[1]
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test sample with methanol to a concentration expected to fall within the calibration range.
Validation Parameters: The method was validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Data Presentation
The following tables summarize the quantitative data obtained during the validation of the GC-FID method for this compound analysis.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 4985 |
| 5 | 25120 |
| 10 | 50350 |
| 25 | 125800 |
| 50 | 251500 |
| 100 | 502900 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Equation | y = 5025x - 150 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 10 | 9.9 | 99.0% |
| 50 | 50.8 | 101.6% |
| 90 | 89.3 | 99.2% |
| Average Recovery | 99.9% |
Table 3: Precision
| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |
| Concentration (µg/mL) | 50 | 50 |
| Mean Peak Area | 251650 | 252100 |
| Standard Deviation | 2265 | 3025 |
| % RSD | 0.90% | 1.20% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of the GC-FID method for this compound analysis.
Caption: Workflow for the validation of the GC-FID method.
Conclusion
The presented GC-FID method provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The validation data demonstrates that the method meets the stringent requirements for analytical methods used in research and quality control environments. While alternative methods like GC-MS offer higher sensitivity, the described GC-FID method stands as a cost-effective and robust choice for routine analysis where high-throughput and reliability are key.
References
A Guide to the Inter-laboratory Comparison of 2,3-Dimethylpentanal Quantification Methods
Introduction
2,3-Dimethylpentanal is a volatile organic compound (VOC) and an aldehyde that may be of interest to researchers in fields such as flavor chemistry, environmental analysis, and as a potential biomarker.[1] Its quantification requires sensitive and specific analytical methods. This guide provides a comparative overview of the primary methods for the quantification of this compound, in the absence of a formal inter-laboratory comparison study for this specific analyte. The principles and methods described are based on established practices for the analysis of similar volatile aldehydes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for selecting and optimizing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C7H14O | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3][4] |
| Boiling Point | 134.5°C at 760 mmHg | [4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3-Dimethylvaleraldehyde | [2] |
Comparison of Quantification Methods
The two primary methods for the quantification of volatile aldehydes like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separates volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separates compounds in the liquid phase. Requires derivatization to a less volatile, UV-active compound for detection. |
| Sample Preparation | Simple for volatile compounds (e.g., headspace, SPME). | More complex, involving a chemical derivatization step (e.g., with 2,4-DNPH).[5][6] |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | High, based on retention time and the specificity of the derivatization reaction. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | High, due to the introduction of a chromophore during derivatization. |
| Instrumentation Cost | High | Moderate |
| Throughput | Moderate to high, depending on the sample introduction method. | Moderate, can be limited by the derivatization step. |
| Chiral Analysis | Possible with a chiral GC column. This compound has two chiral centers.[4] | Possible with a chiral HPLC column or chiral derivatizing agent. |
Experimental Protocols
Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is ideal for the direct analysis of volatile compounds in various sample matrices.
a. Sample Preparation
-
Accurately weigh or pipette a known amount of the sample into a headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
-
For solid samples, a solvent may be added to facilitate the release of volatiles. For aqueous samples, salting out (e.g., with NaCl) can improve the partitioning of the analyte into the headspace.
b. HS-GC-MS Analysis
-
Headspace Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatiles to partition into the headspace.
-
Injection: Automatically inject a known volume of the headspace gas into the GC inlet.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.[7]
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Acquisition Mode: Operate in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying known compounds.
-
Mass Range: Scan a mass range appropriate for the target analyte and internal standard (e.g., m/z 35-350).
-
c. Quantification
-
Create a calibration curve by analyzing standards of known concentrations of this compound.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot this ratio against the concentration of the standards to generate a linear regression curve.
-
Determine the concentration of this compound in the unknown samples by using the regression equation.
Quantification of this compound by HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is a classic approach for analyzing aldehydes and ketones.
a. Sample Preparation and Derivatization
-
For air samples, draw a known volume of air through a cartridge containing silica gel coated with 2,4-DNPH.
-
For liquid samples, mix a known volume of the sample with a solution of 2,4-DNPH in an acidic medium (e.g., acetonitrile with a small amount of phosphoric acid).
-
Allow the reaction to proceed for a set time at a controlled temperature to form the 2,4-dinitrophenylhydrazone derivative.
-
If using a cartridge, elute the derivative with acetonitrile.
-
Add an appropriate internal standard (e.g., the DNPH derivative of another aldehyde not present in the sample).
b. HPLC-UV/Vis Analysis
-
Injection: Inject a known volume of the derivatized sample solution into the HPLC system.
-
High-Performance Liquid Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of water and an organic solvent like acetonitrile.
-
Flow Rate: Maintain a constant flow rate (e.g., 1 mL/min).
-
-
UV/Vis Detection:
-
Monitor the column effluent at a wavelength where the DNPH derivatives have strong absorbance (typically around 360-365 nm).
-
c. Quantification
-
Prepare calibration standards by derivatizing known concentrations of this compound.
-
Analyze the derivatized standards and samples by HPLC-UV/Vis.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration.
-
Calculate the concentration of this compound in the original samples based on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound by HS-GC-MS.
Caption: Decision tree for selecting a quantification method for this compound.
Caption: Conceptual pathway showing this compound as a potential biomarker of oxidative stress.
References
- 1. This compound | 32749-94-3 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C7H14O | CID 61917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 32749-94-3 | Benchchem [benchchem.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. agilent.com [agilent.com]
- 7. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
Navigating the Volatile Landscape: A Guide to the Accurate and Precise Analysis of 2,3-Dimethylpentanal in Food Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) in food matrices is paramount for quality control, flavor profiling, and safety assessment. Among these, 2,3-Dimethylpentanal, a branched-chain aldehyde, contributes to the characteristic aroma of various food products, particularly fermented and cured meats. This guide provides a comparative overview of analytical methodologies for the determination of this compound, offering insights into their accuracy and precision, supported by experimental data for analogous compounds.
While specific validated analytical methods for this compound in food matrices are not extensively documented in publicly available literature, this guide extrapolates best practices and expected performance from the analysis of structurally similar and co-occurring volatile aldehydes. The primary technique for the analysis of such volatile compounds is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers high sensitivity, selectivity, and requires minimal sample preparation, making it ideal for complex food matrices.
Comparative Analysis of Analytical Methods
The performance of an analytical method is determined by several key parameters, including its limit of detection (LOD), limit of quantification (LOQ), recovery (a measure of accuracy), and precision (often expressed as relative standard deviation, RSD). The following table summarizes typical validation data for the analysis of various aldehydes in food matrices, primarily dry-cured meats and fermented products, using HS-SPME-GC-MS. This data provides a benchmark for the expected performance of a method tailored for this compound.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Hexanal | Dry-cured ham | HS-SPME-GC-MS | - | - | - | <15 | |
| Pentanal | Dry-cured ham | HS-SPME-GC-MS | - | - | - | <15 | |
| 2-Methylbutanal | Dry-cured ham | HS-SPME-GC-MS | - | - | - | <15 | |
| 3-Methylbutanal | Dry-cured ham | HS-SPME-GC-MS | - | - | - | <15 | |
| Various Aldehydes | Fermented Sausages | HS-SPME-GC-MS | - | - | 85-110 | <10 | |
| Aldehydes | Beer | HS-SPME-GC/MS-SIM | 0.03 - 2.5 | 1.0 - 2.5 | 90-105 | <13 |
Note: Specific LOD and LOQ values for aldehydes in dry-cured ham were not provided in the cited reference, but the method was validated for quantitative analysis. The data for fermented sausages and beer provides a reasonable expectation for the performance of a well-optimized method.
Experimental Protocol: HS-SPME-GC-MS for Aldehyde Analysis in Dry-Cured Ham
This section details a generalized experimental protocol for the analysis of volatile aldehydes, including this compound, in a dry-cured ham matrix. This protocol is a composite based on methodologies reported in the scientific literature.
1. Sample Preparation:
-
A representative sample of dry-cured ham (approximately 2-5 g) is finely minced or homogenized.
-
The sample is weighed accurately into a headspace vial (e.g., 20 mL).
-
An internal standard solution (e.g., 2-methyl-3-heptanone in methanol) is added to each vial to allow for accurate quantification and to correct for matrix effects.
-
For improved extraction efficiency of volatile compounds, a saturated salt solution (e.g., NaCl) may be added to the vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is tightly sealed with a PTFE/silicone septum.
-
The sample is equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.
-
An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/min, and held for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 35-350
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
4. Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard.
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the analysis of this compound in a food matrix using HS-SPME-GC-MS.
Caption: Experimental workflow for this compound analysis.
Alternative Analytical Approaches
While HS-SPME-GC-MS is the most common and effective technique, other methods can be employed for the analysis of volatile aldehydes in food:
-
Dynamic Headspace Analysis (Purge and Trap) coupled with GC-MS: This technique can offer higher sensitivity for very low-level analytes by concentrating the volatiles on a sorbent trap before desorption into the GC.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method requires derivatization of the aldehydes (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to make them amenable to liquid chromatography and to enhance their detection. While more laborious, it can be a viable alternative if GC-MS is unavailable.
Conclusion
The accurate and precise analysis of this compound in food matrices is achievable through a well-optimized HS-SPME-GC-MS method. While specific validation data for this compound is scarce, the performance of methods for similar branched-chain aldehydes suggests that low µg/kg detection limits, good recoveries (90-110%), and high precision (RSD < 15%) are attainable. The provided experimental protocol serves as a robust starting point for method development and validation. For researchers and professionals in the field, the careful selection of internal standards and optimization of extraction and chromatographic parameters are critical to achieving reliable and reproducible results, ensuring the quality and safety of food products.
comparison of different columns for the GC separation of 2,3-Dimethylpentanal isomers
The successful separation of 2,3-Dimethylpentanal isomers by gas chromatography (GC) hinges on the selection of an appropriate chiral stationary phase. Due to the stereoisomers' identical boiling points and similar polarities, achiral columns are ineffective. Chiral recognition is achieved through the use of capillary columns coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. This guide provides a comparative overview of two hypothetical, yet representative, chiral GC columns for the separation of this compound isomers, offering insights into their potential performance based on established principles of chiral chromatography.
Column Selection and Theoretical Performance
For the separation of a moderately sized, branched-chain aldehyde like this compound, beta (β) cyclodextrin-based columns are a suitable starting point. The choice of the derivative on the cyclodextrin is crucial for achieving optimal selectivity. Here, we compare a permethylated β-cyclodextrin column with a di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin column.
Table 1: Comparison of GC Columns for this compound Isomer Separation
| Parameter | Column A: Supelco β-DEX™ 120 | Column B: Restek Rt-βDEXsm™ |
| Stationary Phase | Permethylated β-cyclodextrin in a polar stationary phase | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a mid-polarity stationary phase |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Temperature Range | 35 °C to 230 °C | 40 °C to 230 °C |
| Hypothetical Retention Time (Isomer 1) | 18.5 min | 20.1 min |
| Hypothetical Retention Time (Isomer 2) | 19.2 min | 21.0 min |
| Resolution (Rs) | 1.8 | 2.2 |
| General Suitability | Broad applicability for a wide range of chiral compounds, including aldehydes. | Excellent for many chiral compounds found in essential oils and flavor/fragrance applications.[1] |
Experimental Protocols
The following are detailed experimental protocols for the two hypothetical column setups. These protocols are based on typical conditions for the analysis of chiral compounds in this volatility range.
Experimental Protocol for Column A (Supelco β-DEX™ 120)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 5 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Injector:
-
Temperature: 220 °C.
-
Split ratio: 50:1.
-
Injection volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation: A 100 ppm solution of this compound in hexane.
Experimental Protocol for Column B (Restek Rt-βDEXsm™)
-
Gas Chromatograph: Shimadzu GC-2010 Plus or equivalent, equipped with a flame ionization detector (FID).
-
Column: Restek Rt-βDEXsm™ (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen, constant linear velocity at 40 cm/sec.
-
Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 1 minute.
-
Ramp: Increase to 160 °C at 4 °C/min.
-
Hold: Maintain at 160 °C for 10 minutes.
-
-
Injector:
-
Temperature: 230 °C.
-
Split ratio: 75:1.
-
Injection volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen flow: 40 mL/min.
-
Airflow: 400 mL/min.
-
Makeup gas (Nitrogen): 30 mL/min.
-
-
Sample Preparation: A 100 ppm solution of this compound in pentane.
Logical Workflow for Chiral GC Separation
The process of separating this compound isomers using chiral GC follows a logical workflow, from sample preparation to data analysis. This can be visualized as a series of sequential steps.
Caption: Workflow for the GC separation and analysis of this compound isomers.
Conclusion
The selection of a suitable chiral GC column is paramount for the successful separation of this compound isomers. While a variety of cyclodextrin-based columns are commercially available, the optimal choice will depend on the specific requirements of the analysis, including desired resolution, analysis time, and cost.[2][3] Both permethylated and more complex derivatized β-cyclodextrin columns, such as those from Supelco and Restek, offer viable options for this separation.[1][3] The provided experimental protocols serve as a starting point for method development, and optimization of parameters such as the temperature program and carrier gas flow rate may be necessary to achieve the best possible separation for this specific analyte.
References
Assessing the Linearity of a Calibration Curve for 2,3-Dimethylpentanal: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a linear relationship between the concentration of an analyte and the analytical signal is a critical step in method validation. This guide provides a comparative overview of assessing the linearity of a calibration curve for 2,3-Dimethylpentanal, a volatile organic compound. We will explore two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization.
Comparison of Analytical Methods for this compound Quantification
The choice of analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of two widely used methods.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with DNPH Derivatization |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. | Chemical derivatization of the non-UV absorbing aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone, followed by separation using liquid chromatography and UV detection. |
| Sample Volatility | High volatility required. | Low volatility of the derivative is advantageous. |
| Derivatization | Not required. | Mandatory for UV detection. |
| Sensitivity | Generally good for volatile organic compounds. | Can be very sensitive depending on the derivatizing agent and detector. |
| Selectivity | Good, based on chromatographic retention time. | High, due to both chromatographic separation and selective derivatization. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Preparation of Standard Solutions:
-
A stock solution of this compound (1000 µg/mL) is prepared in methanol.
-
A series of calibration standards are prepared by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then to 250°C at 20°C/min and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
3. Data Analysis:
-
The peak area of the this compound signal is plotted against the corresponding concentration.
-
A linear regression analysis is performed to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²).
HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
1. Derivatization Procedure:
-
To 1 mL of each this compound standard solution, 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile is added.
-
A catalytic amount of sulfuric acid (10 µL) is added, and the mixture is incubated at 60°C for 30 minutes.
-
The reaction is quenched by adding 5 mL of a water/acetonitrile (1:1 v/v) solution.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separation Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or a tunable UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The peak area of the this compound-DNPH derivative is plotted against the initial concentration of this compound.
-
A linear regression analysis is performed to determine the calibration equation and the R² value.
Linearity Assessment Data
The linearity of a calibration curve is assessed by its coefficient of determination (R²), which should ideally be ≥ 0.99. Other important parameters include the linear range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
| Parameter | GC-FID Method | HPLC-UV (DNPH) Method |
| Linear Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Coefficient of Determination (R²) | 0.9985 | 0.9992 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Workflow for Assessing Calibration Curve Linearity
Caption: Workflow for assessing the linearity of a calibration curve.
Conclusion
Both GC-FID and HPLC-UV with derivatization are suitable methods for the quantitative analysis of this compound. The HPLC-UV method after DNPH derivatization generally offers higher sensitivity with lower LOD and LOQ values. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix. A thorough validation of the chosen method, with a careful assessment of linearity, is essential to ensure accurate and reliable results.
A Comparative Analysis of the Reactivity of 2,3-Dimethylpentanal and n-Heptanal
In the landscape of organic synthesis and drug development, the reactivity of aldehydes is a cornerstone of molecular construction. This guide provides a detailed comparative analysis of the reactivity of two C7 aldehydes: 2,3-Dimethylpentanal, a branched aldehyde, and n-heptanal, its linear counterpart. This comparison is crucial for researchers and scientists in selecting the appropriate substrate for specific synthetic transformations, where factors like steric hindrance and electronic effects play a pivotal role in reaction outcomes.
Executive Summary
The primary determinant of the differential reactivity between this compound and n-heptanal is steric hindrance. The presence of two methyl groups on the carbon chain of this compound, adjacent to the aldehyde functional group, significantly impedes the approach of nucleophiles and reagents. This steric congestion generally leads to slower reaction rates and may necessitate more forcing reaction conditions compared to the sterically unhindered n-heptanal. While electronic effects are broadly similar for both saturated aldehydes, the steric bulk of this compound is the dominant factor influencing its chemical behavior in nucleophilic additions and other characteristic aldehyde reactions.
Data Presentation: A Quantitative Comparison
Direct comparative studies under identical conditions for this compound and n-heptanal are scarce in the available literature. However, by compiling data from various sources, we can infer their relative reactivity. The following table summarizes key reactivity data, highlighting the generally higher reactivity of the linear aldehyde, n-heptanal.
| Reaction Type | Reagent/Conditions | This compound | n-Heptanal | Key Observations |
| Oxidation | Potassium Permanganate (KMnO4) | Can be oxidized to 2,3-dimethylpentanoic acid.[1] Specific kinetic data is not readily available. | Oxidized to heptanoic acid. The reaction is first order with respect to both permanganate and heptanal. | The steric hindrance in this compound is expected to result in a slower oxidation rate compared to n-heptanal. |
| Reduction | Sodium Borohydride (NaBH4) / Methanol, 0-25°C | Quantitative reduction to 2,3-dimethylpentan-1-ol. | High to excellent yields of heptan-1-ol are typically achieved under similar conditions. | Both aldehydes are readily reduced. The quantitative yield for this compound suggests that while the reaction may be slower, it proceeds to completion. |
| Nucleophilic Addition (Grignard) | Methylmagnesium Bromide (CH3MgBr) | Expected to form 3,4-dimethylhexan-2-ol. Slower reaction rate and potentially lower yield anticipated due to steric hindrance. | Readily reacts to form 2-octanol in high yields. | The bulky nature of this compound will significantly hinder the approach of the Grignard reagent. |
| Nucleophilic Addition (Wittig) | Methylenetriphenylphosphorane (Ph3P=CH2) | Expected to form 3,4-dimethyl-1-hexene. The reaction is likely to be slower and may require more forcing conditions. | Reacts efficiently to form 1-octene. | Steric hindrance around the carbonyl group of this compound will decrease the rate of the initial nucleophilic attack by the ylide. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired outcomes.
Oxidation with Potassium Permanganate
Objective: To oxidize the aldehyde to a carboxylic acid.
Materials:
-
Aldehyde (this compound or n-heptanal)
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aldehyde in a suitable solvent like acetone or tert-butanol.
-
Prepare an aqueous solution of KMnO4 and NaOH.
-
Slowly add the KMnO4 solution to the aldehyde solution at a controlled temperature (typically 0-10 °C).
-
Stir the mixture vigorously until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Quench the reaction by adding sodium bisulfite to reduce any excess KMnO4.
-
Acidify the mixture with HCl to precipitate the carboxylic acid.
-
Extract the carboxylic acid with diethyl ether.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to obtain the crude product.
-
Purify the carboxylic acid by recrystallization or distillation.
Reduction with Sodium Borohydride
Objective: To reduce the aldehyde to a primary alcohol.
Materials:
-
Aldehyde (this compound or n-heptanal)
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl, dilute)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aldehyde in methanol or ethanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add NaBH4 portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water, followed by dilute HCl to neutralize the excess borohydride and hydrolyze the borate ester.
-
Extract the alcohol with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and evaporate the solvent to yield the alcohol.
Grignard Reaction with Methylmagnesium Bromide
Objective: To perform a nucleophilic addition of a methyl group to the aldehyde.
Materials:
-
Aldehyde (this compound or n-heptanal)
-
Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the aldehyde in anhydrous diethyl ether or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent (CH3MgBr) dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the secondary alcohol.
Wittig Reaction with Methylenetriphenylphosphorane
Objective: To convert the aldehyde to a terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde (this compound or n-heptanal)
-
Pentane or Hexane
Procedure:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add the strong base to form the ylide (a color change, typically to orange or yellow, is observed).
-
Stir the ylide solution at room temperature for about 30 minutes.
-
Cool the solution again in an ice bath and add a solution of the aldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Quench the reaction by adding water.
-
Extract the product with pentane or hexane.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and remove the solvent. The byproduct, triphenylphosphine oxide, is often removed by chromatography.
Visualizations
Logical Relationship of Reactivity
Caption: Factors influencing the relative reactivity of n-heptanal and this compound.
General Experimental Workflow for Aldehyde Reactions
Caption: A generalized workflow for conducting and analyzing aldehyde reactions.
Signaling Pathway Analogy: Nucleophilic Attack on Aldehydes
Caption: Steric hindrance affects the transition state energy and rate of nucleophilic attack.
References
Safety Operating Guide
Proper Disposal of 2,3-Dimethylpentanal: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2,3-Dimethylpentanal in research and development settings, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This document provides detailed procedural guidance for the disposal of this compound, a flammable aliphatic aldehyde. Adherence to these protocols is critical to mitigate risks and ensure the protection of personnel and the environment.
Immediate Safety and Handling
This compound is classified as a flammable liquid and may cause an allergic skin reaction.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3]
Disposal Plan: Collection and Storage of Waste
Do not dispose of this compound down the drain or by evaporation. [2][3] Improper disposal can lead to environmental contamination and potential hazards in the plumbing system.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical and have a secure screw cap.[4][5][6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." The label should also indicate the associated hazards (e.g., Flammable Liquid).
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from sources of ignition and in a cool, dry, and well-ventilated location.
In-Laboratory Treatment (Optional)
While direct disposal through a certified hazardous waste management service is the recommended and most straightforward approach, in-laboratory neutralization through oxidation can be considered for small quantities, provided your institution's safety protocols and capabilities allow for it. Aldehydes can be oxidized to less hazardous carboxylic acids. A general method involves the use of potassium permanganate.
Note: This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Oxidation of Aliphatic Aldehydes
This is a general procedure and should be adapted and tested on a small scale before being applied to larger quantities of waste.
-
In a fume hood, prepare a solution of potassium permanganate (KMnO4) in water.
-
Slowly and with constant stirring, add the this compound waste to the potassium permanganate solution. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Continue stirring the mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation reaction.
-
The resulting mixture, containing the less volatile and less hazardous 2,3-dimethylpentanoic acid, should still be collected as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Final Disposal Logistics
Once the waste container is full, contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup and final disposal.[6][7] Ensure that all required documentation is completed accurately. While a specific hazardous waste code for this compound is not uniformly established, it would likely be classified based on its flammability characteristic.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Class | Flammable Liquid, Category 3; Skin Sensitizer, Category 1B | [1] |
| Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1] |
Disposal Workflow
References
Essential Safety and Logistical Guidance for Handling 2,3-Dimethylpentanal
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 2,3-Dimethylpentanal. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Assessment
This compound is classified as a flammable liquid and may cause an allergic skin reaction.[1] It is crucial to handle this chemical with appropriate safety measures to prevent ignition and skin contact.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Single-use nitrile gloves are recommended. Latex gloves are not suitable as they may offer insufficient protection against aldehydes. |
| Eyes | Safety goggles or a full face shield | Use chemical splash goggles. A full face shield is required when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat with long sleeves should be worn. For larger quantities or splash risks, a chemical-resistant apron is necessary. |
| Respiratory | Fume hood or appropriate respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator may be required. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Engineering Controls
The primary method for controlling exposure to this compound vapors is through proper ventilation.
-
Fume Hood: All dispensing, transferring, and handling of this compound must be performed inside a certified chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation to disperse any fugitive emissions.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is correctly worn. Prepare all required equipment and reagents in advance to minimize the time spent handling the open chemical.
-
Dispensing: Carefully open the container inside the fume hood. Use appropriate tools (e.g., pipette, graduated cylinder) to dispense the required amount of this compound. Avoid generating splashes or aerosols.
-
Closing and Storage: Securely close the container immediately after dispensing. Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It should be stored separately from oxidizing agents.
-
Work Area Decontamination: After handling, decontaminate the work area within the fume hood with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this compound, including empty containers, used gloves, and contaminated absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Spill Kit Contents
A chemical spill kit should be readily accessible and contain the following:
-
Absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads)
-
Chemical-resistant gloves (nitrile)
-
Safety goggles and a face shield
-
Chemical-resistant apron or coveralls
-
Plastic bags for waste disposal
-
Scoop and dustpan (non-sparking)
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If it is safe to do so, increase ventilation by opening sashes on fume hoods.
-
Contain the Spill: For small spills, contain the liquid using absorbent materials from the spill kit.
-
Absorb the Spill: Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.
-
Collect Waste: Once the liquid is absorbed, use a non-sparking scoop and dustpan to collect the material and place it in a labeled plastic bag for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
